4-(4-Propyl-1-piperazinyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZNQRPUIWZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450549 | |
| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85469-68-7 | |
| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic Acid and its Derivatives: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic building blocks, piperazine derivatives hold a prominent position due to their versatile chemical reactivity and their prevalence in a multitude of clinically significant molecules. This guide provides a comprehensive technical overview of 4-(4-methylpiperazin-1-yl)benzoic acid and its closely related, industrially significant derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. These compounds serve as critical precursors in the synthesis of targeted therapies, most notably the landmark anti-cancer drug, Imatinib.
This document is intended for researchers, chemists, and professionals in drug development. It will delve into the chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and key applications of these compounds, offering field-proven insights into their scientific and practical importance.
Chemical and Physical Properties
The foundational compound, 4-(4-methylpiperazin-1-yl)benzoic acid, is a bifunctional molecule incorporating a tertiary amine within the piperazine ring and a carboxylic acid on the phenyl ring. This unique structure allows for a variety of chemical modifications. Its derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, introduces a methylene spacer, altering its spatial arrangement and reactivity. The key properties of both compounds are summarized below.
| Property | 4-(4-Methylpiperazin-1-yl)benzoic acid | 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid |
| CAS Number | 86620-62-4[1][2][3][4] | 106261-48-7[5][6] |
| Molecular Formula | C₁₂H₁₆N₂O₂[4] | C₁₃H₁₈N₂O₂[5] |
| Molecular Weight | 220.27 g/mol [2][4] | 234.29 g/mol [5] |
| Appearance | White to off-white crystalline solid[7] | Not explicitly stated, but its dihydrochloride salt is a white solid |
| Melting Point | 270-272 °C[2] | Not available |
| Solubility | Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water[7] | Not available |
Synthesis and Purification: A Strategic Approach
The synthesis of these piperazine derivatives is a well-trodden path in process chemistry, with a primary focus on efficiency, scalability, and purity for their use as pharmaceutical intermediates. The synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key precursor to Imatinib, is of particular industrial relevance. A common and robust synthetic strategy involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.
Rationale for Method Selection
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and the ready availability of starting materials. The use of a mild reducing agent like sodium borohydride in the presence of an acid catalyst, or more advanced reagents like sodium triacetoxyborohydride, allows for a one-pot reaction that is both high-yielding and easy to scale up.[8] This approach avoids the harsh conditions and potential side products associated with other alkylation methods.
Experimental Protocol: Reductive Amination
Objective: To synthesize 4-(4-methylpiperazin-1-ylmethyl)benzoic acid from 4-formylbenzoic acid and 1-methylpiperazine.
Materials:
-
4-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Chloroform (or another suitable solvent)
-
Deionized water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-formylbenzoic acid in chloroform.
-
Add 1-methylpiperazine to the solution and stir for 30 minutes at room temperature to form the intermediate iminium ion.
-
In a separate beaker, carefully prepare a solution of sodium borohydride in a small amount of a compatible solvent, such as methanol, and add acetic acid dropwise with cooling.
-
Slowly add the sodium borohydride solution to the reaction mixture at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound, especially when it is intended for use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural elucidation. For 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, the proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzoic acid moiety, the methylene bridge, the piperazine ring protons, and the methyl group. A representative ¹H NMR data for the hydrochloride salt is as follows: ¹H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J=8Hz), 7.89 (d, 2H, J=8.1Hz).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is typically developed to separate the target compound from any starting materials, by-products, or degradation products. The method would be validated for parameters such as linearity, precision, accuracy, and specificity. HPLC is also used to monitor the progress of the synthesis reaction.[9]
Analytical Workflow Diagram
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A Comprehensive Technical Guide to 4-(4-Propyl-1-piperazinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among these, the piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has proven to be a versatile and highly valuable component in drug design. When coupled with a benzoic acid functional group, it gives rise to a class of compounds with significant potential for interacting with biological targets. This technical guide focuses on a specific, yet important, member of this family: 4-(4-Propyl-1-piperazinyl)benzoic acid. With a molecular weight of 248.32 g/mol , this compound presents a unique combination of structural features that are of considerable interest to researchers in drug discovery and development. This document aims to provide a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, robust analytical methodologies for its characterization, and a discussion of its potential applications in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-Propyl-1-piperazinyl)benzoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 248.32 g/mol | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| CAS Number | 85469-68-7 | [1] |
| SMILES Code | O=C(O)C1=CC=C(N2CCN(CCC)CC2)C=C1 | [1] |
The structure of 4-(4-Propyl-1-piperazinyl)benzoic acid, characterized by a propyl group attached to one of the piperazine nitrogens and the benzoic acid moiety at the para position of the phenyl ring, is depicted below.
Caption: Proposed synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Experimental Protocol
Materials:
-
4-(Piperazin-1-yl)benzoic acid
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 4-(piperazin-1-yl)benzoic acid (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add 1-bromopropane (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product. [2] Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.
-
Base: Potassium carbonate is a mild and effective base to deprotonate the secondary amine of the piperazine ring, facilitating its nucleophilic attack on the alkyl halide.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The use of a gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system could also be employed as an alternative or additional purification step. [3]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. [4]Based on the analysis of similar compounds, the expected chemical shifts for 4-(4-Propyl-1-piperazinyl)benzoic acid are as follows:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.8-7.7 (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.0-6.9 (d, 2H): Aromatic protons ortho to the piperazine nitrogen.
-
δ 3.3-3.2 (t, 4H): Piperazine protons adjacent to the phenyl ring.
-
δ 2.5-2.4 (t, 4H): Piperazine protons adjacent to the propyl group.
-
δ 2.3-2.2 (t, 2H): Methylene protons of the propyl group adjacent to the piperazine nitrogen (-CH₂-CH₂-CH₃).
-
δ 1.6-1.5 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
δ 0.9-0.8 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₂-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167: Carboxylic acid carbon (-COOH).
-
δ ~153: Aromatic carbon attached to the piperazine nitrogen.
-
δ ~131: Aromatic carbons ortho to the carboxylic acid group.
-
δ ~120: Aromatic carbon attached to the carboxylic acid group.
-
δ ~114: Aromatic carbons ortho to the piperazine nitrogen.
-
δ ~59: Methylene carbon of the propyl group adjacent to the piperazine nitrogen (-CH₂-CH₂-CH₃).
-
δ ~52: Piperazine carbons adjacent to the propyl group.
-
δ ~48: Piperazine carbons adjacent to the phenyl ring.
-
δ ~20: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).
-
δ ~11: Methyl carbon of the propyl group (-CH₂-CH₂-CH₃).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an essential technique for confirming the molecular weight and assessing the purity of the compound.
Proposed LC-MS Method:
-
Column: A reverse-phase C18 column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a common starting point for method development.
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode should readily detect the protonated molecule [M+H]⁺ at m/z 249.16.
The development of a robust LC-MS method would involve optimizing the gradient, flow rate, and MS parameters to achieve good peak shape and sensitivity. [5][6]
Caption: General workflow for LC-MS analysis.
Potential Applications in Drug Discovery
The 4-(4-propyl-1-piperazinyl)benzoic acid scaffold is of significant interest in medicinal chemistry due to the established biological activities of related compounds. The piperazine ring is a common pharmacophore found in a wide range of clinically used drugs, including antipsychotics, antidepressants, and anticancer agents. [7][8]The benzoic acid moiety provides a handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.
Derivatives of 4-(piperazin-1-yl)benzoic acid have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: The piperazine ring is a key structural feature in several tyrosine kinase inhibitors. [8]* Antibacterial Agents: Novel pyrazole derivatives containing a benzoic acid moiety have shown potent antibacterial activity. [9]* Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. [10] The specific propyl substitution on the piperazine ring of 4-(4-Propyl-1-piperazinyl)benzoic acid can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved potency, selectivity, or metabolic stability compared to other N-substituted analogs. Further research is warranted to explore the biological activity profile of this compound and its potential as a lead structure for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Propyl-1-piperazinyl)benzoic acid. While specific toxicity data for this compound is not available, related piperazine and benzoic acid derivatives may cause skin and eye irritation. [11][7]It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry. Available from: [Link]
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4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477. PubChem. Available from: [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available from: [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[12][13]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available from: [Link]
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
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4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. PubChem. Available from: [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available from: [Link]
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]
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A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 4-(4-Propyl-1-piperazinyl)benzoic acid
Foreword: The Critical Role of Solubility in Drug Development
In the journey of a drug molecule from laboratory bench to patient bedside, few physicochemical properties are as fundamental and impactful as solubility. For a therapeutic agent to exert its effect, it must first be absorbed into the systemic circulation, a process largely governed by its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation design.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of a novel pharmaceutical compound, using 4-(4-Propyl-1-piperazinyl)benzoic acid as a central case study. While specific experimental data for this compound is not publicly available, this document will serve as a roadmap for researchers, scientists, and drug development professionals on how to approach its solubility characterization.
Molecular Profile of 4-(4-Propyl-1-piperazinyl)benzoic acid
4-(4-Propyl-1-piperazinyl)benzoic acid is a derivative of piperazine and benzoic acid. Its chemical structure, featuring a carboxylic acid group and a tertiary amine within the piperazine ring, suggests that it is an amphoteric molecule with pH-dependent ionization and, consequently, pH-dependent solubility.
Structural Features Influencing Solubility:
-
Benzoic Acid Moiety: The carboxylic acid group (pKa ~4-5) will be ionized at physiological pH, contributing to aqueous solubility.
-
Piperazine Ring: The piperazine moiety contains two nitrogen atoms. The tertiary amine nitrogen attached to the propyl group will have a pKa in the basic range (likely around 7-8), making it protonated and thus more soluble in acidic conditions.
-
Propyl Group: The n-propyl group is a nonpolar aliphatic chain that will contribute to the lipophilicity of the molecule, potentially decreasing aqueous solubility.
The interplay of these functional groups dictates that the solubility of 4-(4-Propyl-1-piperazinyl)benzoic acid will be highly sensitive to the pH of the surrounding medium.
The Cornerstone of Solubility Assessment: Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API) have a profound impact on its solubility and stability.[1][2][4] Different solid forms of the same compound, such as polymorphs, solvates, and salts, can exhibit significantly different dissolution rates and equilibrium solubilities.[4][5]
-
Crystallinity: Crystalline solids, with their highly ordered molecular arrangement, are generally more stable and less soluble than their amorphous counterparts.[1]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have distinct physical properties, including solubility.[1][5]
-
Amorphous Solids: These lack a long-range ordered structure and typically exhibit higher solubility but lower stability compared to crystalline forms.[1]
A thorough solid-state characterization is therefore a prerequisite for any meaningful solubility studies to ensure that the form being tested is well-defined and reproducible.
Methodologies for Solubility Determination
The choice of solubility assay depends on the stage of drug development and the specific questions being addressed. The two primary types of solubility measurements are kinetic and thermodynamic.[3][6]
Kinetic Solubility Assays
Kinetic solubility is typically measured in early drug discovery to quickly assess a large number of compounds.[3][7][8] It reflects the solubility of a compound under non-equilibrium conditions and is often determined by precipitating the compound from a stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[6][7]
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(4-Propyl-1-piperazinyl)benzoic acid in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final compound concentration of 200 µM with 2% DMSO.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[7]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units compared to a blank indicates the formation of a precipitate.[7][9]
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Diagram: Kinetic Solubility Workflow
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A Technical Guide to the Therapeutic Potential of Piperazinyl Benzoic Acid Analogs
Abstract
The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When incorporated into a benzoic acid framework, the resulting piperazinyl benzoic acid analogs present a versatile chemotype with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth analysis of these compounds, focusing on their core mechanisms of action, key therapeutic applications, and the experimental workflows essential for their discovery and development. We will explore their roles as modulators of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, and their emerging applications in oncology and other fields. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to guide future research and development efforts.
The Piperazinyl Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug design.[1][3] Its utility stems from several key physicochemical properties:
-
Basicity: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.
-
Conformational Flexibility: The piperazine ring can adopt various conformations (chair, boat), enabling it to fit into diverse binding pockets.
-
Synthetic Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward chemical modification, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.[4]
When coupled with a benzoic acid moiety, the resulting scaffold combines the versatile binding capabilities of the piperazine ring with the hydrogen bonding and aromatic stacking potential of the phenyl and carboxyl groups. This combination has proven highly effective for targeting complex protein binding sites.
Core Mechanisms of Action: Modulating Key Signaling Pathways
Piperazinyl benzoic acid analogs exert their therapeutic effects primarily by acting as ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[5][6][7] Their main targets include dopamine and serotonin receptors, which are critical for regulating neurotransmission in the central nervous system (CNS).[8][9][10]
Dopamine Receptor (D2/D3) Modulation
Many piperazinyl benzoic acid analogs are designed as antagonists or partial agonists of the dopamine D2 and D3 receptors.[11][12][13] These receptors are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction.[11]
-
Antipsychotic Action: Overactivity of the mesolimbic dopamine pathway is a hallmark of the positive symptoms of schizophrenia. D2 receptor antagonists block this signaling, leading to an antipsychotic effect.
-
D3 Receptor Selectivity: The D3 receptor is a particularly attractive target as it is expressed in brain regions associated with cognition and reward. Selective D3 antagonists or partial agonists may offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with non-selective D2 antagonists.[12][14]
The binding of these analogs to the D2/D3 receptor typically involves a key ionic interaction between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain. The aryl portion of the molecule often engages in hydrophobic and aromatic stacking interactions within the binding pocket.[15]
Diagram: Simplified Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor, which is often modulated by piperazinyl benzoic acid analogs. Antagonists block this pathway, while agonists activate it.
Caption: Canonical Gαi signaling cascade of the Dopamine D2 receptor.
Serotonin Receptor (5-HT1A) Modulation
The serotonin 5-HT1A receptor is another primary target for this class of compounds.[16][17] It is deeply involved in the regulation of mood and anxiety, making it a key target for antidepressant and anxiolytic drugs.[8][18]
-
Mechanism of Action: Arylpiperazine derivatives often act as partial agonists at the 5-HT1A receptor.[16] Presynaptically, they reduce the firing of serotonergic neurons, while postsynaptically, they mimic the effects of serotonin. This dual action is believed to contribute to their therapeutic efficacy.
-
Biased Agonism: Recent research has shown that some arylpiperazine ligands can be "functionally selective" or "biased agonists."[19] This means they preferentially activate one signaling pathway (e.g., G-protein-mediated cAMP signaling) over another (e.g., β-arrestin recruitment).[19] This discovery opens the door to developing drugs with more specific effects and fewer side effects.[19]
Key Therapeutic Applications
The ability of piperazinyl benzoic acid analogs to modulate dopaminergic and serotonergic systems has led to their development and application in several therapeutic areas.
Central Nervous System (CNS) Disorders
This is the most established area for these compounds.[3][9]
-
Antipsychotics: Drugs like aripiprazole and cariprazine, which contain arylpiperazine moieties, are mainstays in the treatment of schizophrenia and bipolar disorder.[4]
-
Antidepressants and Anxiolytics: Compounds targeting the 5-HT1A receptor are used to treat major depressive disorder and generalized anxiety disorder.[3][17][18]
Oncology
A growing body of evidence suggests that piperazinyl benzoic acid analogs have potential as anticancer agents.[20][21][22]
-
Antiproliferative Activity: Several studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast, cervical, and liver cancer cells.[21][22] The mechanism often involves inducing cell cycle arrest and apoptosis.[22][23]
-
Inhibition of Angiogenesis: Some analogs have been shown to suppress neovascularization, a critical process for tumor growth and metastasis.[20]
-
HDAC Inhibition: Certain derivatives function as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy.[23]
Other Potential Applications
The versatility of this scaffold has led to exploration in other areas:
-
Neurodegenerative Diseases: Agonists of the TRPC6 channel, including certain piperazine derivatives, have shown neuroprotective effects in models of Alzheimer's disease.[24]
-
Anti-inflammatory Agents: By targeting enzymes like COX-2 and 5-LOX, some analogs exhibit potent anti-inflammatory and analgesic properties.[25]
-
Antimicrobial Activity: Derivatives have been synthesized that show moderate to significant antibacterial and antifungal activities.[1]
Drug Discovery & Development Workflow
The development of novel piperazinyl benzoic acid analogs follows a structured, multi-stage workflow from initial design to in vivo validation.
Diagram: Drug Discovery Workflow for Piperazinyl Analogs
This diagram outlines the typical high-level workflow for identifying and validating novel therapeutic candidates from this chemical class.
Caption: A streamlined workflow for the discovery of novel piperazinyl analogs.
Synthesis and Library Generation
The synthesis of these analogs is typically straightforward, lending itself to the creation of diverse chemical libraries. A common and robust method is amide coupling.
Protocol: Representative Amide Coupling Synthesis
-
Reactant Preparation: Dissolve the desired carboxylic acid (e.g., a substituted benzoic acid) (1.1 mmol) in a suitable aprotic solvent like dichloromethane (DCM).
-
Activator Addition: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 mmol).[14][26] Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the corresponding piperazine derivative (1.0 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with additional solvent and wash with an aqueous solution (e.g., saturated sodium bicarbonate) to remove the urea byproduct and unreacted acid. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.[26]
Rationale: This method is widely used due to its high efficiency, mild reaction conditions, and the water-solubility of the EDCI byproduct, which simplifies purification.[26]
In Vitro Screening Cascade
Once synthesized, compounds undergo a series of in vitro assays to determine their biological activity and drug-like properties.
Protocol: GPCR Radioligand Binding Assay (Primary Screen)
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the target receptor (e.g., HEK293 cells expressing human D2 receptors).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (piperazinyl benzoic acid analog).
-
Nonspecific Binding Control: In parallel wells, add a high concentration of a known unlabeled ligand to determine nonspecific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Determine the Ki (inhibitory constant) for the test compound by analyzing the competition binding curve using non-linear regression.
Rationale: This assay is a robust and high-throughput method to directly measure the affinity of a compound for its target receptor, making it an ideal primary screen for large compound libraries.
In Vivo Efficacy Models
Promising candidates from in vitro screening are advanced to animal models to assess their efficacy and pharmacokinetic profiles. The choice of model depends on the therapeutic target. For CNS disorders, rodent models are most common due to their well-characterized genetics and reproductive efficiency.[5] However, it is crucial to consider potential species differences in GPCRs which can sometimes lead to misleading results.[5][6]
Case Study: Arylamide Phenylpiperazines for D3/D2 Selectivity
A study focused on developing D3 versus D2 selective ligands explored a series of arylamide N-phenylpiperazines.[14] By maintaining a fluorinated N-phenylpiperazine moiety and varying the benzamide portion, researchers were able to systematically probe the structure-activity relationships.[14]
| Compound ID | Benzamide Moiety | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity (Fold) |
| LS-3-134 | 4-(Thiophen-3-yl) | 0.17 | >26 | >150 |
| 6a | 4-(Thiophen-3-yl) | 1.4 | 110 | ~79 |
| 7a | 4-(Thiazol-4-yl) | 2.5 | 200 | ~80 |
| 3a | Unsubstituted | 96 | 349 | ~3.6 |
Data adapted from published research.[14]
The data clearly demonstrates that the addition of a heteroaromatic group, such as thiophene or thiazole, to the benzamide portion dramatically increases both affinity for the D3 receptor and selectivity over the D2 receptor compared to the unsubstituted analog.[14] The lead compound, LS-3-134, showed high affinity (Ki = 0.17 nM) and over 150-fold selectivity, highlighting it as a promising candidate for further development.[14]
Future Perspectives and Challenges
The field of piperazinyl benzoic acid analogs continues to evolve. The concept of biased agonism at GPCRs presents a significant opportunity to develop next-generation therapeutics with improved efficacy and safety profiles.[19] Future research will likely focus on fine-tuning the structures of these analogs to control their signaling outcomes precisely.
Challenges remain, particularly in translating in vitro biased signaling profiles into predictable in vivo therapeutic effects.[27] Furthermore, achieving brain penetrance for CNS targets and managing off-target effects are persistent hurdles in the drug development process. Despite these challenges, the proven success and chemical versatility of the piperazinyl benzoic acid scaffold ensure it will remain a highly valuable and actively investigated structure in the quest for novel therapeutics.
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An In-depth Technical Guide to the Structure-Activity Relationship of 4-(4-Propyl-1-piperazinyl)benzoic Acid Analogs as Dopamine D2/D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-propyl-1-piperazinyl)benzoic acid scaffold represents a significant pharmacophore in the design of ligands targeting the dopamine D2 and D3 receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of novel and selective dopamine receptor modulators. We will delve into the synthesis, key structural modifications, and their impact on binding affinity and functional activity, supported by detailed experimental protocols and data analysis.
Introduction: The Therapeutic Potential of Targeting Dopamine D2/D3 Receptors
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide range of physiological processes, including motor control, cognition, motivation, and reward.[4] Dysregulation of the dopaminergic system is a hallmark of several debilitating conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[1][3] The dopamine receptor family is comprised of five subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[5] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, have been the primary focus for the development of antipsychotics and anti-Parkinsonian agents.[5][6]
The high degree of homology between the D2 and D3 receptor subtypes presents a significant challenge in developing selective ligands.[7] However, achieving selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The arylpiperazine moiety has emerged as a privileged scaffold for targeting D2-like receptors, with numerous derivatives demonstrating high affinity and varying degrees of selectivity.[1][2][8] This guide will specifically focus on the 4-(4-propyl-1-piperazinyl)benzoic acid core, dissecting the structural features that govern its interaction with D2 and D3 receptors.
Core Structure-Activity Relationship (SAR) Insights
The SAR of 4-(4-propyl-1-piperazinyl)benzoic acid analogs can be systematically explored by dissecting the molecule into three key regions: the N-propyl group, the piperazine ring, and the benzoic acid moiety.
The N-Alkyl Group: A Key Determinant of Affinity and Selectivity
The N-substituent on the piperazine ring plays a crucial role in modulating the pharmacological profile of these ligands.
-
Chain Length: The length of the N-alkyl chain significantly influences binding affinity. While shorter chains like methyl can be accommodated, a propyl or butyl linker often leads to optimal interactions within the receptor binding pocket.[9] This is likely due to the ability of the longer chain to reach and interact with hydrophobic pockets in the receptor.
-
Branching and Cyclization: Introduction of branching or cyclization on the alkyl chain, such as a cyclopentyl group, can impact both affinity and pharmacokinetic properties.[9] These modifications can alter the lipophilicity and metabolic stability of the compound.
The Piperazine Core: A Privileged Scaffold
The piperazine ring is a common motif in many CNS-active compounds and serves as a versatile scaffold for structural modifications.[10][11] Its basic nitrogen atom is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine receptors.
The Benzoic Acid Moiety: Exploring Bioisosteric Replacements
The benzoic acid portion of the molecule offers significant opportunities for modification to fine-tune activity, selectivity, and drug-like properties.
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzoic acid ring can dramatically alter binding affinity and selectivity. Electron-withdrawing and electron-donating groups at various positions can influence the electronic distribution and steric profile of the ligand, leading to differential interactions with non-conserved residues in the D2 and D3 receptor binding sites.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties and potentially alter the mode of interaction with the target.[8][12] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles.[12] These replacements can maintain the key acidic pKa while offering different steric and electronic properties.[8][12]
Experimental Protocols
General Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic Acid Analogs
A general synthetic route to this class of compounds involves the N-alkylation of a substituted piperazine with a suitable benzoic acid derivative.[1][2]
Caption: Workflow for the [³H]-Spiperone competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest HEK-293 cells expressing either D2 or D3 receptors and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), 50 µL of varying concentrations of the test compound (or buffer for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of the membrane preparation. The total assay volume is 200 µL.
-
Incubation: Incubate the plates at room temperature (25 °C) for 60-90 minutes to reach equilibrium. [10]4. Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [10]
Functional Assay: Mitogenesis Assay
This assay measures the ability of the compounds to act as agonists or antagonists at the D3 receptor by assessing their effect on cell proliferation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human D3 receptor
-
Culture medium (e.g., DMEM/F12) with and without fetal calf serum (FCS)
-
Test compounds and a known D3 agonist (e.g., quinpirole)
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Workflow Diagram:
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An In-depth Technical Guide to the Mechanism of Action of 4-(4-Propyl-1-piperazinyl)benzoic acid
Abstract
This technical guide delineates a proposed mechanism of action for the novel small molecule, 4-(4-Propyl-1-piperazinyl)benzoic acid. Based on its structural motifs, featuring a piperazine core common in neuropharmacological agents, we hypothesize its function as a selective antagonist of the human Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) in the central nervous system. This document provides a comprehensive framework for characterizing this antagonism, from initial binding kinetics to downstream functional consequences on intracellular signaling cascades. Detailed, field-proven experimental protocols are provided to guide researchers in validating this hypothesis, ensuring scientific rigor and reproducibility.
Introduction: Structural Rationale for a D2R Antagonist Hypothesis
The chemical structure of 4-(4-Propyl-1-piperazinyl)benzoic acid presents key pharmacophoric features that suggest a potential interaction with aminergic GPCRs, particularly the dopamine D2 receptor. The protonatable piperazine ring is a well-established motif in a multitude of D2R antagonists, while the benzoic acid moiety and the n-propyl group likely contribute to the binding affinity and selectivity within the receptor's binding pocket.
Dopamine D2 receptors, predominantly coupled to Gαi/o proteins, play a crucial role in various neurological processes, and their modulation is a cornerstone of treatment for several psychiatric and neurological disorders.[1][2] Antagonism of D2R is a primary mechanism for many antipsychotic medications. This guide outlines a systematic, multi-tiered approach to rigorously test the hypothesis that 4-(4-Propyl-1-piperazinyl)benzoic acid is a D2R antagonist.
Tier 1: Characterization of Direct Receptor Binding
The initial and most fundamental step in elucidating the mechanism of action is to confirm a direct, high-affinity interaction between the compound and the D2 receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki).[3][4][5]
Experimental Objective: Determining Binding Affinity (Ki) via Competitive Radioligand Binding Assay
The primary objective is to quantify the affinity of 4-(4-Propyl-1-piperazinyl)benzoic acid for the D2R by measuring its ability to displace a known high-affinity radioligand.
Causality in Experimental Design
Detailed Experimental Protocol: D2R Competitive Binding Assay
Materials:
-
Receptor Source: Commercially available cell membranes prepared from CHO-K1 cells stably expressing the human Dopamine D2 receptor (e.g., from GenScript, Millipore).[1]
-
Radioligand: [³H]-Spiperone or [³H]-Haloperidol, high-affinity D2R antagonists.[1]
-
Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent D2R antagonist like Haloperidol or Butaclamol.[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the D2R-expressing cell membranes on ice. Homogenize gently and dilute to the desired protein concentration in ice-cold assay buffer. The optimal concentration should be predetermined to ensure that less than 10% of the radioligand is bound.[7]
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test Compound: Serial dilutions of 4-(4-Propyl-1-piperazinyl)benzoic acid (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add the [³H]-Spiperone to all wells at a final concentration at or near its Kd (typically 0.1-0.5 nM).
-
Receptor Addition: Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.[6]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6][7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
The specific binding is calculated by subtracting the NSB CPM from the total binding CPM. The data for the test compound is then plotted as the percentage of specific binding versus the log concentration of the compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
| Parameter | Description | Expected Outcome for D2R Antagonist |
| IC₅₀ | Concentration of test compound that displaces 50% of the specific radioligand binding. | A low nanomolar to micromolar value. |
| Kᵢ | Inhibitory constant; a measure of the binding affinity of the test compound. | A Kᵢ value in the nanomolar range would indicate high affinity. |
| Hill Slope | The steepness of the competition curve. | A value close to 1.0 suggests competitive binding at a single site. |
Tier 2: Functional Characterization of D2R Antagonism
Following confirmation of direct binding, it is crucial to demonstrate a functional consequence. As the D2R is a Gαi-coupled receptor, its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11][12] A D2R antagonist will block this agonist-induced decrease in cAMP.
Experimental Objective: Quantifying Antagonist Potency (IC₅₀) in a cAMP Assay
This experiment aims to measure the ability of 4-(4-Propyl-1-piperazinyl)benzoic acid to reverse the dopamine-induced inhibition of cAMP production.
Causality in Experimental Design
A cell-based functional assay is essential to confirm that the binding observed in Tier 1 translates to a biological effect. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust, high-throughput method for this purpose.[13][14][15] It relies on a competitive immunoassay principle where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal.[13] This assay directly measures the functional output of the Gαi signaling pathway.
Detailed Experimental Protocol: HTRF cAMP Functional Assay
Materials:
-
Cell Line: A recombinant cell line stably expressing the human D2R, such as CHO-K1 or HEK293 cells.[1]
-
Agonist: Dopamine.
-
cAMP Stimulator: Forskolin (to elevate basal cAMP levels, making the D2R-mediated inhibition more pronounced).
-
Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid.
-
HTRF cAMP Assay Kit: Commercially available kits (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate antibody.[16]
-
Cell Culture and Assay Reagents: As per the cell line and kit manufacturer's instructions.
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells into a 384-well plate and culture overnight.[17]
-
Compound Preparation: Prepare serial dilutions of 4-(4-Propyl-1-piperazinyl)benzoic acid.
-
Antagonist Incubation: Add the test compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of dopamine (typically at its EC₈₀, the concentration that gives 80% of the maximal effect) to the wells, along with forskolin.
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.[15][16]
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the kit protocol.
-
Final Incubation: Incubate for 1 hour at room temperature.[15]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
Data Analysis and Interpretation
The ratio of the 665 nm/620 nm signals is calculated, which is inversely proportional to the intracellular cAMP concentration.[16] The data is plotted as the HTRF ratio versus the log concentration of the antagonist. The resulting sigmoidal curve is fitted with a non-linear regression model to determine the IC₅₀, which represents the concentration of the antagonist that restores 50% of the inhibited cAMP signal.
| Parameter | Description | Expected Outcome |
| IC₅₀ | The concentration of the antagonist that produces 50% of its maximal inhibitory effect on the agonist response. | A potent antagonist will have a low nanomolar IC₅₀ value. |
Visualizing the D2R Gαi Signaling Pathway
The following diagram illustrates the Gαi signaling cascade that is interrogated by the cAMP functional assay.
Caption: D2R Gαi signaling pathway and the point of antagonist intervention.
Tier 3: Investigating Biased Signaling
Modern pharmacology recognizes that GPCR ligands can exhibit "functional selectivity" or "biased agonism/antagonism," where they preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It is therefore prudent to investigate whether 4-(4-Propyl-1-piperazinyl)benzoic acid displays any bias.
Experimental Objective: Assessing β-Arrestin Recruitment
This assay determines if the compound modulates the recruitment of β-arrestin to the D2R, a key event in receptor desensitization and G-protein-independent signaling.[18][19]
Causality in Experimental Design
Assays based on enzyme fragment complementation (EFC) are highly effective for monitoring protein-protein interactions like receptor-arrestin recruitment.[20] In this system, the D2R is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Ligand-induced interaction of the two proteins brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[20][21]
Detailed Experimental Protocol: β-Arrestin Recruitment Assay
Materials:
-
Cell Line: A cell line co-expressing the D2R fused to an enzyme fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) (e.g., PathHunter® cells from DiscoverX).[20]
-
Agonist: Dopamine.
-
Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid.
-
Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.
Procedure:
-
Cell Handling: Follow the manufacturer's protocol for thawing, plating, and culturing the engineered cell line.
-
Assay Setup: In a white, solid-bottom 96- or 384-well plate, add serial dilutions of the test compound.
-
Agonist Challenge: Add a fixed concentration of dopamine (EC₈₀) to all wells except the negative control.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
Data Analysis and Interpretation
The data is analyzed similarly to the cAMP assay, with the luminescent signal plotted against the log concentration of the antagonist to determine an IC₅₀ value for the inhibition of β-arrestin recruitment. By comparing the potency of the compound in the cAMP assay versus the β-arrestin assay, a "bias factor" can be calculated to quantify any preferential antagonism.
Visualizing the Assay Workflow
Caption: A tiered experimental workflow for characterizing D2R antagonism.
Conclusion
This guide provides a robust, scientifically-grounded framework for elucidating the mechanism of action of 4-(4-Propyl-1-piperazinyl)benzoic acid as a hypothesized Dopamine D2 receptor antagonist. By systematically progressing through binding, functional, and bias-testing tiers, researchers can build a comprehensive pharmacological profile of the compound. The detailed protocols and causal explanations are designed to ensure that the generated data is both reliable and interpretable, forming a self-validating system for mechanism-of-action studies. This structured approach is fundamental to advancing novel compounds from initial hypothesis to potential therapeutic candidates.
References
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
Hulme, E. C. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual. [Link]
-
Watts, V. J., & Neve, K. A. (2015). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. PMC. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Brust, T. F., et al. (2015). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. [Link]
-
Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
-
Jensen, T. B., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
Chabre, M., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. [Link]
-
Lee, S., et al. (2016). Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. CNU IR. [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. [Link]
-
Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. [Link]
-
University of Vienna. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. [Link]
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Methodological & Application
Application Note: Structural Elucidation of 4-(4-Propyl-1-piperazinyl)benzoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide and protocol for the analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a para-substituted aromatic ring, a saturated heterocyclic piperazine moiety, and an aliphatic propyl chain, its structural confirmation presents a comprehensive case study for NMR analysis. This document offers field-proven insights into sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. The methodologies described herein are designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, ensuring accurate and reliable structural verification.
Introduction and Scientific Context
4-(4-Propyl-1-piperazinyl)benzoic acid is a multifuctional organic molecule. The piperazine scaffold is a privileged structure frequently found in pharmacologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and basicity.[1] The benzoic acid moiety provides a site for further functionalization or interaction with biological targets. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds.
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide explains the causal relationships between the molecular structure of 4-(4-Propyl-1-piperazinyl)benzoic acid and its resulting NMR spectral features, providing a robust framework for analysis.
Experimental Design and Workflow
The process of NMR analysis follows a logical sequence from sample preparation to final data interpretation. Each step is critical for obtaining high-quality, reproducible results.
Caption: Structure of 4-(4-Propyl-1-piperazinyl)benzoic acid with proton labels.
¹H NMR Spectrum Analysis
The proton NMR spectrum can be divided into three main regions: the downfield aromatic region, the aliphatic region containing the piperazine and propyl signals, and the far downfield carboxylic acid proton.
| Label | Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| H-k | -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. [2][3][4][5] |
| H-a | Aromatic CH (ortho to -COOH) | ~7.8 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing carboxylic acid group and the anisotropic effect of the C=O bond. They appear as a doublet due to coupling with H-b. [6] |
| H-b | Aromatic CH (ortho to Piperazine) | ~6.9 | Doublet (d) | 2H | The piperazine nitrogen is an electron-donating group, which shields these ortho protons, shifting them significantly upfield compared to benzene (7.26 ppm). They couple with H-a to form a doublet. |
| H-c | Piperazine -NCH ₂- (Aromatic side) | ~3.3 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing aromatic ring, causing a downfield shift. They may appear as a simple triplet or a more complex multiplet due to the chair conformation of the piperazine ring. [7] |
| H-d | Piperazine -NCH ₂- (Propyl side) | ~2.5 | Triplet (t) or Multiplet (m) | 4H | These protons are in a more typical aliphatic amine environment, hence they are further upfield than H-c. The signal for the DMSO-d₆ solvent residual peak appears around 2.50 ppm and may overlap with this signal. |
| H-e | Propyl -N-CH ₂- | ~2.3 | Triplet (t) | 2H | This methylene group is directly attached to a nitrogen atom, causing a deshielding effect. It will be a triplet due to coupling with the adjacent methylene protons (H-f). |
| H-f | Propyl -CH₂-CH ₂-CH₃ | ~1.5 | Sextet or Multiplet (m) | 2H | This central methylene group is coupled to five adjacent protons (2 from H-e and 3 from H-g), theoretically resulting in a sextet. |
| H-g | Propyl -CH ₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl group is in a standard aliphatic environment and appears as a triplet due to coupling with the adjacent methylene protons (H-f). |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment.
| Predicted Shift (ppm) | Assignment | Rationale and Expert Insights |
| ~167 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded, typically appearing in the 165-185 ppm range. [3][5][8] |
| ~153 | Aromatic C -N (ipso-C) | The aromatic carbon directly attached to the electron-donating piperazine nitrogen is deshielded and shifted downfield. |
| ~131 | Aromatic C H (ortho to -COOH) | Corresponds to the carbons bearing H-a protons. |
| ~128 | Aromatic C -COOH (ipso-C) | The aromatic carbon attached to the carboxyl group. Its intensity may be lower as it is a quaternary carbon. |
| ~114 | Aromatic C H (ortho to Piperazine) | Corresponds to the carbons bearing H-b protons. Shielded by the electron-donating effect of the nitrogen. |
| ~58 | Propyl -N-C H₂- | The carbon atom attached to the nitrogen is deshielded. |
| ~52 | Piperazine -NC H₂- (Propyl side) | Aliphatic amine environment. |
| ~48 | Piperazine -NC H₂- (Aromatic side) | Deshielded compared to the other piperazine carbons due to proximity to the aromatic ring. |
| ~20 | Propyl -C H₂-CH₃ | Standard aliphatic methylene carbon. |
| ~12 | Propyl -C H₃ | Standard aliphatic methyl carbon. |
Self-Validation: The assignments can be unequivocally confirmed using 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., H-a with H-b; H-e with H-f; H-f with H-g). An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H assignments listed above.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 4-(4-Propyl-1-piperazinyl)benzoic acid. By understanding the influence of the different functional groups—aromatic, carboxylic acid, piperazine, and propyl—on the chemical shifts and coupling patterns, a complete and confident assignment of all signals can be achieved. The protocols and interpretive framework presented in this note establish a reliable system for the routine analysis of this and structurally related compounds in a research or industrial setting.
References
-
Kaliszan, R., & Wodtke, R. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [1]Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. MIT. Available at: [Link]
-
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [9]Available at: [Link]
-
Steinberg, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3321. Available at: [Link]
-
UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. UCLA. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [4]Available at: [Link]
-
Steinberg, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [7]Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [3]Available at: [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [5]Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [10]Available at: [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [11]Available at: [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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"purification protocol for 4-(4-Propyl-1-piperazinyl)benzoic acid"
Application Notes and Protocols
Topic: Purification Protocol for 4-(4-Propyl-1-piperazinyl)benzoic acid Audience: Researchers, scientists, and drug development professionals.
Strategic Purification of the Zwitterionic Pharmaceutical Intermediate: 4-(4-Propyl-1-piperazinyl)benzoic acid
Abstract: This application note provides a comprehensive guide to the purification of 4-(4-Propyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The molecule's inherent zwitterionic character presents unique challenges and opportunities for purification. We will explore purification strategies ranging from scalable isoelectric point precipitation to high-resolution chromatographic methods. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to achieve high purity essential for drug development and manufacturing.
Introduction: The Purification Challenge
4-(4-Propyl-1-piperazinyl)benzoic acid is a bifunctional molecule incorporating a basic tertiary amine within a piperazine ring and an acidic carboxylic acid on a phenyl ring. This structure is a common pharmacophore, and its derivatives are explored for a wide range of therapeutic applications. The purity of such intermediates is paramount, as impurities can lead to unwanted side effects or reduced efficacy in the final active pharmaceutical ingredient (API).
The primary challenge in purifying this compound lies in its zwitterionic nature. At a specific pH, the molecule carries both a positive and a negative charge, resulting in a net neutral molecule. This isoelectric point (pI) is a key physicochemical property that can be leveraged for highly selective purification.
Understanding the Physicochemical Landscape
The purification strategy hinges on the molecule's acid-base properties. The structure contains two key ionizable groups:
-
The Carboxylic Acid: Benzoic acid has a pKa of approximately 4.2.
-
The Piperazine Moiety: The pKa of the protonated tertiary amine on the piperazine ring is estimated to be around 9.0-9.7, based on values for similar N-alkylated piperazines.[1][2][3]
A zwitterion's isoelectric point (pI) can be estimated by averaging the pKa values of the acidic and basic groups.
pI ≈ (pKa₁ + pKa₂) / 2
For 4-(4-Propyl-1-piperazinyl)benzoic acid:
-
pKa₁ (Carboxylic Acid) ≈ 4.2
-
pKa₂ (Piperazinium ion) ≈ 9.0
Estimated pI ≈ (4.2 + 9.0) / 2 = 6.6
At a pH around 6.6, the compound will have minimal water solubility, as the net neutral zwitterions attract each other via strong electrostatic interactions, leading to precipitation or crystallization.[4][5][6][7] This principle is the foundation of our primary purification protocol.
Purification Strategy Workflow
The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired scale of operation. The following workflow provides a decision-making framework.
Caption: Decision workflow for purification of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Experimental Protocols
This is the most efficient and scalable method, leveraging the compound's low solubility at its isoelectric point.[4][5][6]
Principle: The crude material is dissolved in an acidic or basic aqueous solution where it exists as a soluble salt. The pH is then carefully adjusted to the estimated pI (around 6.6), causing the zwitterionic form to precipitate out of the solution, leaving soluble impurities behind.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 4-(4-Propyl-1-piperazinyl)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of deionized water. The compound will likely be poorly soluble.
-
Slowly add 1M HCl (aq) dropwise while stirring until the solid completely dissolves. The solution should be acidic (pH < 4), forming the soluble hydrochloride salt.
-
Alternatively, dissolve the crude solid in a basic solution by adding 1M NaOH (aq) dropwise until a clear solution is formed (pH > 10), creating the soluble sodium salt.
-
-
pH Adjustment to Isoelectric Point:
-
While vigorously stirring the solution, slowly add 1M NaOH (if starting from acid) or 1M HCl (if starting from base) dropwise.
-
Monitor the pH of the solution with a calibrated pH meter.
-
As the pH approaches the estimated pI of 6.6, a white precipitate will begin to form. Continue adding the acid/base dropwise until the pH is stable at the point of maximum precipitation.
-
-
Crystallization and Isolation:
-
Once precipitation is complete, slowly cool the mixture in an ice bath for 30-60 minutes to maximize recovery.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible solvent like ethanol or acetone to aid in drying.
-
-
Drying:
-
Dry the purified solid under vacuum at 40-50 °C to a constant weight.
-
Solvent Selection for Recrystallization:
| Solvent System | Suitability | Rationale |
| Water/Ethanol | Excellent | The compound is soluble in hot water/ethanol mixtures and less soluble upon cooling. pH adjustment can be performed in this system. |
| Water/Isopropanol | Good | Similar to water/ethanol, offers good solubility differential. |
| Acetic Acid/Water | Good | The compound dissolves in dilute acetic acid and can be precipitated by adding water or a base. |
This method is suitable for removing impurities with different polarities that are not effectively removed by recrystallization. Due to the basic nature of the piperazine moiety, peak tailing on acidic silica gel is a common issue.[8][9][10][11]
Principle: A basic modifier, such as triethylamine (TEA), is added to the mobile phase to suppress the interaction between the basic analyte and the acidic silanol groups on the silica surface, resulting in improved peak shape and separation.[8][11][12]
Step-by-Step Methodology:
-
TLC Method Development:
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.
-
Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing TEA).
-
Pack the column with the slurry. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
-
For achieving the highest levels of purity (>99.5%), preparative HPLC is the method of choice.[13][14][15] It is particularly useful for purifying reference standards or small batches of high-purity material for biological testing.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a mobile phase. Method development is key to achieving optimal separation.[16]
Step-by-Step Methodology:
-
Analytical Method Development:
-
Column: Start with a high-quality reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidic modifier ensures the carboxylic acid is protonated and the amines are protonated, leading to better peak shapes.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile or Methanol.
-
Gradient: Run a scouting gradient from 5% to 95% B over 10-15 minutes to determine the approximate elution conditions.
-
Optimization: Optimize the gradient to achieve a resolution of >1.5 between the target compound and its closest eluting impurity.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
Perform loading studies to determine the maximum amount of crude material that can be injected without compromising resolution.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the main product peak based on UV detection.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a salt (e.g., TFA salt). If the free base is required, further processing involving neutralization and extraction will be necessary.
-
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Recrystallization: No precipitate forms upon pH adjustment. | Too much solvent was used; the solution is not saturated. | Reduce the volume by evaporation and cool again.[17][18] |
| Recrystallization: An oil forms instead of a solid. | The compound is "oiling out," often because the solution is too concentrated or cooling too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[17][19] |
| Column Chrom.: Significant peak tailing on TLC/column. | Strong interaction between the basic piperazine and acidic silica gel. | Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[8][9][10] |
| Prep-HPLC: Poor peak shape (fronting or tailing). | Inappropriate mobile phase pH; secondary interactions with the stationary phase. | Ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is used. Screen different columns. |
| General: Low recovery after purification. | Product loss in mother liquor or multiple impure fractions. | Re-process the mother liquor (for recrystallization) or intermediate fractions (for chromatography). Optimize conditions to improve separation and yield.[18] |
References
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Kromasil®. Basic methodology for method development in preparative HPLC. Available from: [Link]
-
YMC CO., LTD. Strategy of method development for isolation/purification. Available from: [Link]
- Lough, W. J., & Wainer, I. W. (Eds.). (2002). High Performance Liquid Chromatography: Fundamental Principles and Practice. Springer Science & Business Media.
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Sepuxianyun. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc. Available from: [Link]
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Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Available from: [Link]
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Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Available from: [Link]
- Noguchi, H., et al. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Available from: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]
- Hemström, P., et al. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. LCGC Europe.
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Wikipedia. (n.d.). Isoelectric point. Available from: [Link]
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Hemström, P., et al. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. The Nest Group. Available from: [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available from: [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]
-
UVISON Technologies. (n.d.). Daicel ZWITTERIONIC Columns. Available from: [Link]
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LCGC International. (n.d.). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Available from: [Link]
-
Chromatography Forum. (2006). zwitterionic compounds. Available from: [Link]
- Maccarinelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7108.
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Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available from: [Link]
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Khan Academy. (n.d.). Isoelectric point and zwitterions. Available from: [Link]
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Clark, J. (2023). The acid-base behaviour of amino acids. Chemguide. Available from: [Link]
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University of Rochester. (n.d.). RECRYSTALLISATION. Available from: [Link]
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MedSchoolCoach. (n.d.). Zwitterions and Isoelectric Point – MCAT Biochemistry. Available from: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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National Institutes of Health. (n.d.). Structure-Reactivity Relationships of Zwitterionic 1,3-diaza-Claisen Rearrangements. Available from: [Link]
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Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available from: [Link]
-
ResearchGate. (2022). pKa values of common substituted piperazines. Available from: [Link]
- Google Patents. (n.d.). US9138721B2 - Zwitterionic stationary phase for hydrophilic interaction liquid chromatography and preparation method thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
- Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
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University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available from: [Link]
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Biocyclopedia. (n.d.). Problems in recrystallization. Available from: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
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Wired Chemist. (n.d.). Recrystallization. Available from: [Link]
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Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
-
YouTube. (2020). Selecting a recrystallization solvent. Available from: [Link]
-
ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
-
ScienceDirect. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]
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Application Note: Robust and Validated Analytical Methods for the Quantification of 4-(4-Propyl-1-piperazinyl)benzoic acid
Abstract: This document provides comprehensive, validated analytical protocols for the quantitative determination of 4-(4-Propyl-1-piperazinyl)benzoic acid. Recognizing the critical need for accurate and reliable quantification in pharmaceutical development—from quality control of active pharmaceutical ingredients (APIs) to pharmacokinetic studies—we present two robust, fit-for-purpose methodologies. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control and formulation assays due to its simplicity and reliability. The second is a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for the quantification of trace levels of the analyte in complex biological matrices such as plasma. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices and is structured to meet the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analytical Imperative
4-(4-Propyl-1-piperazinyl)benzoic acid is a small molecule featuring a benzoic acid moiety, which provides a strong chromophore for UV detection, and a basic piperazine ring, which is readily ionizable for mass spectrometry detection.[3][4] The accurate measurement of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[5] Whether assessing the purity of a drug substance, the content uniformity of a drug product, or its absorption and metabolism in a biological system, a validated analytical method is the cornerstone of reliable data.[6] This guide provides the foundational methods to achieve this, grounded in established analytical principles and regulatory expectations.[7]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the robust quantification of 4-(4-Propyl-1-piperazinyl)benzoic acid in drug substance and formulated drug products. It leverages the inherent UV absorptivity of the benzoic acid ring, providing a reliable and accessible method for quality control laboratories.
Principle and Methodological Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6]
-
Causality in Column and Mobile Phase Selection: A C18 column is selected for its versatility and strong retentive capacity for moderately polar compounds like our target analyte. The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer. The use of an acidic buffer (e.g., pH 3.0 phosphate buffer) is a critical choice. At this pH, the carboxylic acid group (pKa ~4-5) is primarily in its neutral, protonated state, while the more basic piperazine nitrogen (pKa ~8-9) is fully protonated.[8] This ensures a single, consistent ionization state for the molecule, preventing peak splitting and tailing, thereby yielding sharp, symmetrical peaks essential for accurate integration and quantification.[9]
Detailed Experimental Protocol: Drug Product (Tablet) Assay
This protocol ensures the complete extraction of the active ingredient from the tablet matrix.[10]
-
Composite Sample Collection: Accurately weigh and record the weight of no fewer than 20 tablets.
-
Particle Size Reduction: Grind the tablets into a fine, homogenous powder using a mortar and pestle.[10]
-
Standard Stock Solution Preparation: Accurately weigh approximately 25 mg of 4-(4-Propyl-1-piperazinyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 Acetonitrile:Water). This yields a 500 µg/mL stock solution.
-
Sample Solution Preparation: Accurately weigh a portion of the ground tablet powder equivalent to the average tablet weight (containing a target of 25 mg of the API) and transfer it to a 50 mL volumetric flask.
-
Extraction: Add approximately 35 mL of diluent, cap the flask, and sonicate for 20 minutes to ensure complete dissolution of the API. Allow the solution to cool to room temperature.
-
Dilution: Dilute to the mark with diluent and mix thoroughly.
-
Clarification: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1-2 mL of filtrate.[10]
Caption: Sample preparation workflow for tablet analysis by HPLC-UV.
| Parameter | Condition |
| Instrument | HPLC system with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm (or determined λmax) |
| Run Time | 10 minutes |
-
Make five replicate injections of the standard solution. The %RSD of the peak areas should be ≤ 2.0%.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of 4-(4-Propyl-1-piperazinyl)benzoic acid in the sample using the external standard method.
Method Validation Summary (per ICH Q2(R2) Guidelines)[11]
The method must be validated to prove its suitability for the intended purpose.[11]
| Parameter | Acceptance Criteria | Example Result |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over 50-150% of nominal concentration |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% for spiked samples |
| Precision (Repeatability) | %RSD ≤ 2.0% | %RSD = 0.8% (n=6) |
| Specificity | No interference from excipients or degradants at the analyte's retention time | Peak purity index > 0.999 |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Method 2: Quantification by LC-MS/MS for Bioanalysis
For applications requiring high sensitivity, such as determining analyte concentrations in plasma for pharmacokinetic studies, LC-MS/MS is the gold standard.[12][13] Its selectivity allows for quantification at very low levels, even in a complex biological matrix.[14]
Principle and Methodological Rationale
This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
-
Causality in Method Design: A fast LC gradient using a UHPLC system minimizes run time. For the mobile phase, volatile buffers like formic acid are used because they are compatible with the mass spectrometer's ionization source. Electrospray Ionization (ESI) in positive mode is chosen because the piperazine nitrogen is easily protonated, yielding a strong signal for the precursor ion [M+H]⁺.[8] Detection is performed using Multiple Reaction Monitoring (MRM), where the specific precursor ion is isolated and fragmented, and a resulting unique product ion is monitored.[13] This two-stage mass filtering provides exceptional selectivity and reduces background noise, enabling low limits of quantification.
Detailed Experimental Protocol: Plasma Sample Analysis
Protein precipitation is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples.[15]
-
Sample Thawing: Thaw plasma samples and calibration standards on ice.
-
Aliquoting: Pipette 100 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to all tubes except the blank matrix.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase A/B (50:50) and transfer to an LC-MS vial.
Caption: Plasma sample preparation via protein precipitation for LC-MS/MS.
| Parameter | Condition |
| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Analyte: Q1 249.2 -> Q3 191.1 (example), IS: Q1 253.2 -> Q3 195.1 (example) |
Method Validation Summary (Bioanalytical)
Validation for bioanalytical methods follows similar principles to ICH but with specific considerations for matrix effects, recovery, and stability.
| Parameter | Acceptance Criteria | Example Result |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 0.5 ng/mL |
| Linearity | R² ≥ 0.99, weighted (1/x²) regression | R² = 0.998 over 0.5 - 500 ng/mL |
| Accuracy & Precision | Accuracy within ±15% (±20% at LLOQ), Precision ≤15% (%RSD) | Intra- and inter-day accuracy and precision within ±10% |
| Matrix Effect | CV of matrix factor ≤ 15% | Matrix factor normalized by IS shows %RSD of 8.5% |
| Recovery | Consistent and reproducible | Average extraction recovery of 88% |
Conclusion
The two distinct yet complementary methods presented in this application note provide a robust framework for the quantification of 4-(4-Propyl-1-piperazinyl)benzoic acid across the pharmaceutical development pipeline. The HPLC-UV method offers a reliable workhorse for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reproducible, and defensible data, supporting key decisions in drug development.
References
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PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information.
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Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2015, 620593.
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
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Gołkiewicz, M., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10231-10248.
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ICH. (2023). Validation of Analytical Procedures Q2(R2).
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IRE Journals. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
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Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 62(1), 3–10.
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Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.
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Amans, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1521.
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Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
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UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
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ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
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Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery.
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Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques.
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
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SIELC Technologies. (n.d.). Benzoic Acid.
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Application Note: A Robust Protocol for the Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic Acid
Introduction
Substituted piperazine moieties are privileged scaffolds in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1] The 4-(piperazinyl)benzoic acid core, in particular, serves as a versatile linker, connecting different pharmacophoric elements while fine-tuning the physicochemical properties of the final molecule. This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-propyl-1-piperazinyl)benzoic acid, a key intermediate for drug discovery programs.
The described methodology is based on the highly reliable Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its operational simplicity, high yields, and amenability to library synthesis. We will delve into the mechanistic rationale, step-by-step experimental procedures, purification strategies, and troubleshooting to ensure reproducible success in your laboratory.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via the displacement of a fluoride leaving group from an activated aromatic ring by the secondary amine of 1-propylpiperazine.
Reaction: 4-Fluorobenzoic acid + 1-Propylpiperazine → 4-(4-Propyl-1-piperazinyl)benzoic acid
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[2][3][4] However, the SNAr reaction is facilitated when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[3][5]
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (1-propylpiperazine) on the carbon atom bearing the leaving group (fluoride). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6][7]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized onto the electron-withdrawing carboxylate group at the para position, stabilizing the intermediate.[5]
-
Elimination & Aromatization: The leaving group (fluoride) is subsequently eliminated, and the aromaticity of the ring is restored to yield the final product.[4][6]
Why Fluorine? In contrast to SN2 reactions where iodide is the best leaving group, fluoride is often the best leaving group for SNAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzoic acid | ≥98% | Standard Supplier | |
| 1-Propylpiperazine | ≥97% | Standard Supplier | Can be synthesized via N-alkylation of piperazine.[8][9][10] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Acts as the base. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard Supplier | High-boiling polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Standard Supplier | For pH adjustment during workup. |
| Deionized Water | In-house | ||
| Brine (Saturated NaCl) | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | For drying organic layers. | |
| Silica Gel | Flash Grade, 230-400 mesh | Standard Supplier | For column chromatography. |
Experimental Protocol
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) (30 mL).
-
Begin vigorous stirring to create a suspension.
-
Add 1-propylpiperazine (1.41 g, 11.0 mmol, 1.1 eq.) to the suspension at room temperature.
Causality Check: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing the base's reactivity. A 3-fold excess of the base is used to neutralize the starting benzoic acid and the hydrofluoric acid (HF) generated during the reaction.
Reaction Execution and Monitoring
-
Heat the reaction mixture to 120 °C using a heating mantle and an oil bath.
-
Maintain the temperature and allow the reaction to stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 10% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm).
-
Procedure: Co-spot the starting material (4-fluorobenzoic acid) and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the starting material spot.
-
Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of deionized water.
-
Stir for 10 minutes. The product will begin to precipitate as a zwitterion.
-
Carefully adjust the pH of the aqueous suspension to ~6.0 using 1 M HCl. This brings the product to its isoelectric point, maximizing precipitation. Monitor with a pH meter or pH paper.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMSO and inorganic salts.
-
Dry the crude product in a vacuum oven at 50 °C overnight. A typical crude yield is 85-95%.
Purification
While the precipitated product is often of high purity, recrystallization can be performed for analytical-grade material.
-
Solvent Selection: A suitable solvent system is a mixture of ethanol and water.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Visualization of the Process
Chemical Reaction Scheme
Caption: SNAr synthesis of the target compound.
Experimental Workflow Diagram
Sources
- 1. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Alkyl-1-piperazinyl)benzoic Acid Scaffolds in Modern Drug Discovery
Introduction: A Versatile Pharmacophore in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient lead generation and development. Among these, the 4-(4-alkyl-1-piperazinyl)benzoic acid moiety and its derivatives have emerged as a particularly valuable class of intermediates and pharmacophores. While specific data on the propyl variant, 4-(4-propyl-1-piperazinyl)benzoic acid, is limited in publicly accessible literature, the broader class of 4-(4-alkyl-1-piperazinyl)benzoic acid derivatives has been extensively utilized, most notably in the development of targeted cancer therapies.
This application note will delve into the utility of this scaffold, with a particular focus on the well-documented methyl analog, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, as a representative example. This compound is a key precursor in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor, and its structural motifs are found in a range of other biologically active molecules. We will explore the synthetic routes to these compounds, their application in drug design, and provide detailed protocols for their characterization and biological evaluation.
Significance in Drug Discovery: Beyond a Simple Building Block
The 4-(4-alkyl-1-piperazinyl)benzoic acid scaffold offers a unique combination of physicochemical properties that make it highly attractive for drug design. The piperazine ring can act as a versatile linker, connecting different pharmacophoric elements. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, enhancing aqueous solubility—a critical parameter for drug delivery and bioavailability. The benzoic acid moiety provides a convenient handle for further chemical modification, allowing for the fine-tuning of a molecule's properties.
The most prominent example of this scaffold's application is in the field of oncology. The 4-[(4-methylpiperazin-1-yl)methyl]phenyl group is a key component of Imatinib, which targets the BCR-Abl tyrosine kinase in chronic myeloid leukemia (CML). This group is crucial for the drug's high affinity and selectivity. The piperazine moiety, in this context, not only contributes to the overall shape and electronics of the molecule but also plays a significant role in its pharmacokinetic profile.
Derivatives of this scaffold have also been explored in other therapeutic areas, including as inhibitors of fatty acid biosynthesis with antibacterial properties and in the development of dual anticancer and antiviral agents. This versatility underscores the importance of the 4-(4-alkyl-1-piperazinyl)benzoic acid core in generating diverse libraries of compounds for high-throughput screening and lead optimization.
Synthetic Protocols: A Generalized Approach
The synthesis of 4-(4-alkyl-1-piperazinyl)benzoic acid derivatives can be achieved through several routes. A common and efficient method involves the reductive amination of a suitable benzaldehyde derivative with an N-alkylpiperazine. The following protocol is a generalized procedure based on established syntheses of the methyl analog, which can be adapted for other alkyl variants.[1]
Protocol 1: Synthesis of 4-(4-Alkyl-1-piperazinyl)benzoic Acid via Reductive Amination
Objective: To synthesize a 4-(4-alkyl-1-piperazinyl)benzoic acid derivative from a 4-formylbenzoic acid precursor.
Materials:
-
4-Formylbenzoic acid
-
N-Alkylpiperazine (e.g., N-methylpiperazine, N-propylpiperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1 equivalent).
-
Solvent Addition: Dissolve the starting material in an appropriate solvent such as DCE or DCM.
-
Addition of Amine: Add the N-alkylpiperazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(4-alkyl-1-piperazinyl)benzoic acid derivative.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material.
-
The addition of catalytic acetic acid facilitates the formation of the iminium ion, which is more electrophilic and readily reduced.
-
The aqueous workup with sodium bicarbonate neutralizes the acetic acid and quenches any unreacted reducing agent.
Application in Target-Based Drug Discovery: A Kinase Inhibition Paradigm
Given the prevalence of the 4-(4-alkyl-1-piperazinyl)benzoic acid scaffold in kinase inhibitors, a primary application in drug discovery is its incorporation into novel molecules designed to target specific kinases implicated in disease. The following protocols outline a general workflow for evaluating a new compound containing this scaffold against a target kinase.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant active kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT)
-
Test compound serially diluted in DMSO
-
384-well microplates (low-volume, white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the assay buffer to create a master mix. Dispense the master mix into the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction by adding a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness of the Protocol: This assay is self-validating through the inclusion of positive and negative controls. The Z'-factor can be calculated to assess the quality and robustness of the assay.
Protocol 3: Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compound serially diluted in DMSO
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanism: A Representative Signaling Pathway
Compounds incorporating the 4-(4-alkyl-1-piperazinyl)benzoic acid scaffold often target protein kinases, which are key nodes in cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that can be inhibited by such compounds.
Caption: Inhibition of a generic kinase signaling pathway.
Quantitative Data Summary
| Compound ID | Target(s) | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | Nanomolar range | MV4-11 | 0.008 | [2] |
| Compound 9b | HDAC1 | >0.9 | - | - | [3] |
| Compound 9b | HDAC6 | 0.1-1.0 | Lung Cancer Cells | Selective Inhibition | [3] |
| Compound A1 | c-Myc/Max interaction | - | A549 | 6.32 | [4] |
| Compound A5 | c-Myc/Max interaction | - | A549 | 4.08 | [4] |
Note: The data presented are for compounds containing a similar structural motif and are intended to be illustrative of the potential of this chemical class.
Conclusion
The 4-(4-alkyl-1-piperazinyl)benzoic acid scaffold represents a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability have led to its incorporation in a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for cancer therapy. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers and scientists working with this important class of molecules, from their synthesis to their biological evaluation. As the quest for more selective and potent therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly remain a key driver of innovation in medicinal chemistry.
References
-
Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Mol-Instincts. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
4-(Piperazin-1-yl)benzoic acid. MySkinRecipes. [Link]
-
4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
-
4-(Piperazin-1-yl)benzoic acid. PubChem. [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]
-
4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. ACS Medicinal Chemistry Letters, 7(2), 159-164. [Link]
-
Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13622-13645. [Link]
-
4-(4-benzylpiperazin-1-yl)benzoic Acid. PubChem. [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609384. [Link]
Sources
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- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
"crystallization techniques for 4-(4-Propyl-1-piperazinyl)benzoic acid"
An Application Guide and Protocols
Crystallization Techniques for 4-(4-Propyl-1-piperazinyl)benzoic acid
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the crystallization of 4-(4-Propyl-1-piperazinyl)benzoic acid, a molecule of interest in pharmaceutical research. Recognizing the critical impact of the solid-state form on drug performance, this guide explores systematic approaches to solvent selection and crystallization method development. We detail three primary techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation. The underlying principles of each method are discussed to empower researchers to optimize crystal form, purity, and yield. Furthermore, this note addresses the potential for polymorphism, a common challenge with piperazine derivatives, and outlines strategies for its investigation.
Introduction: The Significance of Crystalline Form
In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. Crystallization is not merely a purification step; it is a critical process that defines the physical characteristics of the final compound, including its stability, solubility, and bioavailability.[1] 4-(4-Propyl-1-piperazinyl)benzoic acid possesses a zwitterionic character, with an acidic carboxylic acid group and a basic piperazine moiety. This bifunctional nature, combined with the nonpolar propyl group, presents unique challenges and opportunities in developing a robust crystallization process.
The ability of a compound to exist in multiple crystalline arrangements, known as polymorphism, is a significant concern in the pharmaceutical industry.[2][3][4] Different polymorphs of the same API can exhibit vastly different physicochemical properties. Therefore, a thorough exploration of crystallization conditions is essential to identify and selectively produce the most stable and effective form of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Molecular Characteristics & Solubility Profile
Understanding the structure of 4-(4-Propyl-1-piperazinyl)benzoic acid is fundamental to designing an effective crystallization strategy.
-
Benzoic Acid Moiety: The carboxylic acid group is polar and capable of strong hydrogen bonding, particularly forming dimers in the solid state.[5][6] This suggests solubility in polar, protic solvents.
-
Piperazine Ring: The secondary amine in the piperazine ring acts as a hydrogen bond acceptor and donor, contributing to its polarity.
-
Propyl Group: This alkyl chain introduces a degree of non-polar character, which may enhance solubility in less polar organic solvents compared to its non-alkylated parent compound.
Based on these features, a successful crystallization solvent should ideally exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7][8] The principle of "like dissolves like" provides a foundational guide for solvent selection.[7]
Table 1: Candidate Solvents for Crystallization Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale for Use |
| Water | Protic | 100 | High | Safest solvent; good for highly polar compounds. May require pH adjustment for this zwitterionic molecule.[9] |
| Ethanol | Protic | 78 | High | Excellent, versatile solvent for polar organic compounds, including organic acids.[8][9] |
| Isopropanol | Protic | 82 | Medium-High | Similar to ethanol but less volatile, allowing for potentially slower crystal growth.[9] |
| Acetonitrile | Aprotic | 82 | Medium-High | Has been used successfully for similar piperazine-benzoic acid derivatives.[5] |
| Acetone | Aprotic | 56 | Medium-High | Strong solvent, but its high volatility can lead to rapid crystallization and smaller crystals.[7][8] |
| Ethyl Acetate | Aprotic | 77 | Medium | Good for compounds with moderate polarity.[9] |
| Toluene | Non-polar | 111 | Low | May be useful in a binary solvent system or if the compound shows significant non-polar character.[8] |
| Heptane/Hexane | Non-polar | 98 / 69 | Very Low | Primarily used as anti-solvents to induce crystallization from more polar solutions.[9] |
Systematic Solvent Screening Workflow
A systematic approach to solvent selection is more efficient than random trials. The following workflow is recommended to identify suitable single-solvent or multi-solvent systems.
Caption: Workflow for systematic solvent screening.
Detailed Crystallization Protocols
Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from a Single Solvent (Ethanol)
This is the most common and straightforward crystallization method, ideal when a solvent has been identified that dissolves the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Dissolution: Place 1.0 g of 4-(4-Propyl-1-piperazinyl)benzoic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add ethanol in small portions (~5 mL) while stirring and gently warming the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved at a temperature just below the boiling point of ethanol (approx. 70-75°C).
-
Scientist's Note: Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at high temperature.
-
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop, undisturbed.
-
Rationale: Slow cooling is critical for the formation of large, well-ordered crystals, which are typically higher in purity. Rapid cooling can trap impurities and lead to the formation of small, needle-like crystals or an amorphous precipitate.
-
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath (0-5°C) for at least one hour to maximize the precipitation of the compound.
-
Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any residual soluble impurities from the crystal surfaces.
-
Rationale: Using ice-cold solvent for washing minimizes the redissolving of the desired product.
-
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50°C for ethanol) until a constant weight is achieved.
Caption: Protocol for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization (Acetonitrile/Water)
This method is effective when the compound is highly soluble in a "good" solvent even at low temperatures. Crystallization is induced by adding a "poor" solvent (anti-solvent) in which the compound is insoluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the compound in the minimum amount of a "good" solvent (e.g., acetonitrile) at room temperature in a flask with stirring.
-
Anti-Solvent Addition: While stirring vigorously, add a "poor" anti-solvent (e.g., deionized water) dropwise.
-
Scientist's Note: The rate of addition is a critical parameter. Slow addition promotes the growth of larger crystals. If the anti-solvent is added too quickly, the compound may "oil out" or precipitate as an amorphous solid.
-
-
Induce Crystallization: Continue adding the anti-solvent until a persistent cloudiness (nucleation) is observed. At this point, you may stop and allow the crystals to grow, or add a very small amount more of the anti-solvent to increase the yield.
-
Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to permit the crystals to grow and the system to reach equilibrium.
-
Harvesting, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a mixture of the solvent/anti-solvent (in the final ratio) as the cold wash liquid.
Protocol 3: Slow Evaporation (from Ethyl Acetate)
This technique is useful for obtaining high-quality single crystals for analysis, such as X-ray crystallography. It relies on slowly increasing the concentration of the compound by evaporating the solvent.
Step-by-Step Methodology:
-
Dissolution: Prepare a dilute to moderately concentrated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate) at room temperature. The solution should not be fully saturated.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. Place the vial in a vibration-free location.
-
Rationale: The small holes restrict the rate of evaporation, allowing sufficient time for large, high-quality crystals to form.[10]
-
-
Monitoring: Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Managing Polymorphism
The choice of solvent and the crystallization technique can significantly influence the resulting polymorphic form.[3][11] It is imperative to characterize the crystalline material obtained from different methods.
-
Screening: Perform the crystallization protocols using a variety of solvents and conditions (e.g., fast vs. slow cooling, different anti-solvents) to intentionally screen for different polymorphs.
-
Characterization: Use techniques such as Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and Powder X-Ray Diffraction (PXRD) to analyze the unique crystal lattice of each form.
A change in the crystallization solvent or method that results in a different melting point or PXRD pattern is a strong indicator of polymorphism.
References
- Maiyam Group (2025).
- ACS Publications (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design.
- Taylor & Francis Online. Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals.
- Quora (2018).
- National Center for Biotechnology Information (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC.
- Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use.
- PubMed (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
- University of Geneva.
- Royal Society of Chemistry (RSC).
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- ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-(4-Propyl-1-piperazinyl)benzoic acid
Abstract
This application note provides a comprehensive guide to the analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid using high-resolution mass spectrometry (HRMS). We present detailed protocols for sample preparation, direct infusion analysis via electrospray ionization (ESI), and tandem mass spectrometry (MS/MS) for structural elucidation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate mass determination and structural confirmation of this and similar small molecules. A predicted fragmentation pathway, based on established principles of mass spectrometry, is proposed and visualized. All protocols are designed to ensure data integrity and reproducibility.
Introduction
4-(4-Propyl-1-piperazinyl)benzoic acid is a chemical entity of interest in pharmaceutical research and development due to its core structure, which is common in various biologically active compounds. Accurate characterization of such molecules is paramount for their progression through the drug discovery pipeline. High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for this purpose, offering exceptional accuracy in mass-to-charge ratio (m/z) measurements, which allows for the unambiguous determination of elemental compositions.[1][2]
This guide focuses on the application of Electrospray Ionization (ESI), a soft ionization technique that typically produces intact protonated or deprotonated molecules, making it ideal for determining the molecular weight of the analyte.[3][4] Furthermore, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information.[5] The fragmentation patterns of piperazine-containing compounds are often characterized by cleavages within the piperazine ring and at the bonds connecting the ring to its substituents.[5][6] Similarly, benzoic acid derivatives frequently exhibit characteristic losses of the carboxyl group or related fragments.[7]
Experimental Workflow
The overall experimental workflow for the mass spectrometric analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid is depicted below. This process begins with meticulous sample preparation, followed by instrument setup and data acquisition, and concludes with comprehensive data analysis.
Caption: A schematic of the experimental workflow.
Materials and Methods
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-(4-Propyl-1-piperazinyl)benzoic acid and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1 µg/mL. For ESI, it is often beneficial to use a solvent system that mimics the mobile phase used in liquid chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
Instrumentation
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended for this analysis.[1] The instrument should be equipped with an electrospray ionization (ESI) source.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol aims to determine the accurate mass of the precursor ion.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |
| Mass Range | m/z 50 - 500 | m/z 50 - 500 |
| Resolution | > 10,000 FWHM | > 10,000 FWHM |
Tandem Mass Spectrometry (MS/MS) Protocol
This protocol is for elucidating the structure of the molecule through fragmentation.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Collision-Induced Dissociation (CID): Apply a collision energy to induce fragmentation. A ramped collision energy (e.g., 10-40 eV) is recommended to obtain a rich fragmentation spectrum.
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
Results and Discussion
Predicted Precursor Ions
The molecular formula of 4-(4-Propyl-1-piperazinyl)benzoic acid is C₁₄H₂₀N₂O₂. The expected monoisotopic mass is 248.1525 Da.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 249.1598 |
| [M-H]⁻ | 247.1452 |
| [M+Na]⁺ | 271.1417 |
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of N-alkyl piperazines and substituted benzoic acids, a plausible fragmentation pathway for 4-(4-Propyl-1-piperazinyl)benzoic acid in positive ion mode is proposed below.[5][7] The primary sites of fragmentation are expected to be the N-propyl group and the piperazine ring itself.
Caption: Predicted fragmentation pathway of protonated 4-(4-Propyl-1-piperazinyl)benzoic acid.
Interpretation of Predicted Fragments
-
m/z 207.1128: This fragment likely arises from the loss of propene (C₃H₆) from the N-propyl group, a common fragmentation for N-alkyl amines.
-
m/z 163.0866: Subsequent loss of carbon dioxide (CO₂) from the m/z 207 fragment is a characteristic fragmentation of benzoic acid derivatives.[3]
-
m/z 135.0550: This fragment could be formed by the cleavage of the C-N bond between the benzoic acid moiety and the piperazine ring.
-
m/z 121.0655: This ion may result from the cleavage of the bond between the phenyl ring and the carboxylic acid group, followed by fragmentation of the piperazine ring.
Expected Mass Spectrum Data
The following table summarizes the predicted accurate masses and elemental compositions of the precursor and major fragment ions.
| m/z (Predicted) | Elemental Composition | Mass Error (ppm) | Description |
| 249.1598 | C₁₄H₂₁N₂O₂⁺ | < 5 | Precursor Ion [M+H]⁺ |
| 207.1128 | C₁₁H₁₅N₂O₂⁺ | < 5 | Loss of C₃H₆ |
| 163.0866 | C₁₀H₁₁N₂O⁺ | < 5 | Loss of C₃H₆ and CO₂ |
| 135.0550 | C₈H₇O₂⁺ | < 5 | Cleavage at piperazine ring |
| 121.0655 | C₇H₉N₂⁺ | < 5 | Fragment of piperazine moiety |
Conclusion
This application note details a robust and reliable methodology for the characterization of 4-(4-Propyl-1-piperazinyl)benzoic acid using high-resolution mass spectrometry. The provided protocols for sample preparation, HRMS, and MS/MS analysis, combined with the predicted fragmentation data, offer a solid foundation for the identification and structural elucidation of this compound. The principles and techniques described herein are broadly applicable to the analysis of other small molecules in a drug discovery and development setting.
References
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Holčapek, M., & Volná, K. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 637-662. [Link]
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Jia, L., & Liu, X. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 33(7), 482-491. [Link]
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Gabelica, V., & De Pauw, E. (2005). Identifying specific small-molecule interactions using electrospray ionization mass spectrometry. Analytical chemistry, 77(5), 82A-89A. [Link]
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Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387. [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
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Wang, J. (2022). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 12(3), 321-322. [Link]
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Patel, K. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(2), 163-170. [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]
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Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Wikipedia. (2024). Electrospray ionization. [Link]
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J. Michelle Leslie. (2021, February 3). February 3, 2021. YouTube. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 4-(4-Propyl-1-piperazinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Propyl-1-piperazinyl)benzoic acid is a bifunctional organic molecule incorporating both a benzoic acid and a propyl-piperazine moiety. As with many novel chemical entities in research and development, comprehensive safety and toxicological data for this specific compound may not be readily available. The available Safety Data Sheet (SDS) for 4-(4-propylpiperazin-1-yl)benzoic acid currently lacks detailed hazard classification.[1] Therefore, this guide has been developed by synthesizing information on its structural components—benzoic acid and piperazine derivatives—to establish a robust framework for its safe handling and storage. This document is intended to provide researchers, scientists, and drug development professionals with a detailed protocol grounded in the principles of chemical safety and risk mitigation.
The core philosophy of this guide is to treat the compound with a degree of caution appropriate for a substance with an incomplete toxicological profile, drawing parallels from well-characterized analogous structures.
Chemical and Physical Properties
A summary of the known physical and chemical properties of the parent acid is provided below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[2] |
| Molecular Weight | 248.32 g/mol | PubChem |
| IUPAC Name | 4-(4-propylpiperazin-1-yl)benzoic acid | PubChem |
| Appearance | Solid (assumed, based on related compounds) | N/A |
| Solubility | Data not available | N/A |
Hazard Assessment: An Evidence-Based Approach
Given the absence of specific toxicity data for 4-(4-Propyl-1-piperazinyl)benzoic acid, a conservative hazard assessment must be conducted by examining its constituent parts: the benzoic acid core and the piperazine ring system.
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be irritants. They can cause skin irritation and serious eye irritation or damage.[3] While generally considered to have low systemic toxicity, inhalation of dust can lead to respiratory tract irritation.[4][5]
-
Piperazine Moiety : Piperazine and its derivatives are recognized as potential skin and respiratory sensitizers.[6] Inhalation may cause allergic reactions or asthma-like symptoms in sensitized individuals.[6][7] Some piperazine derivatives are also classified as skin and eye irritants.[8][9]
-
A skin irritant.
-
A serious eye irritant.
-
A respiratory tract irritant.
-
A potential skin and respiratory sensitizer.
These potential hazards form the basis for the handling and personal protective equipment (PPE) recommendations that follow.
Core Protocols for Safe Handling
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper engineering controls and a comprehensive PPE regimen.
Engineering Controls :
-
All work involving the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
-
A safety shower and eyewash station must be readily accessible in the laboratory.[11]
Personal Protective Equipment (PPE) :
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[10] Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection : Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing, chemical safety goggles or a face shield should be used.[12]
-
Skin and Body Protection : A lab coat should be worn and kept buttoned.[10] For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection : If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used.[11][13]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [12][14]* Skin Contact : Remove contaminated clothing and wash skin with plenty of soap and water. If irritation or sensitization occurs, seek medical attention. [12][14]* Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [14][15]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]
Disposal Considerations
All waste containing 4-(4-Propyl-1-piperazinyl)benzoic acid, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. [4]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. [10]
Conclusion
The protocols outlined in this document are based on a precautionary principle, leveraging safety data from structurally related compounds to ensure the safe handling of 4-(4-Propyl-1-piperazinyl)benzoic acid. Adherence to these guidelines, particularly the consistent use of engineering controls and appropriate PPE, is paramount for minimizing risk in the laboratory. As more specific toxicological and safety data for this compound become available, these protocols should be reviewed and updated accordingly.
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-
4-(4-propylpiperazin-1-yl)benzoic acid Safety Data Sheets(SDS). lookchem. [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US Ecology. [Link]
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Benzoic Acid – Uses and Safety. VelocityEHS. [Link]
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PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
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4-(4-Propyl-1-piperazinyl)benzoate. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
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Storage and Transportation of Benzoic Acid. Snowhite Chemical Co.,LTD.[Link]
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Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
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4-(Piperazin-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride. Angene Chemical. [Link]
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The Strategic Application of 4-(4-Propyl-1-piperazinyl)benzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
An Application Guide for Medicinal Chemists
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs, particularly within oncology.[1] This guide provides an in-depth exploration of a key derivative, 4-(4-Propyl-1-piperazinyl)benzoic acid, as a versatile building block for the synthesis of targeted kinase inhibitors. We will dissect the strategic rationale for its use, detailing its role in molecular recognition at the kinase ATP-binding site, and provide robust, field-proven protocols for its incorporation into novel drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Piperazine Moiety as a "Privileged Scaffold" in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] This has made them a primary focus for targeted drug development.[3] Within the vast chemical space of kinase inhibitors, the piperazine heterocycle is a recurring motif, found in numerous clinically successful drugs such as Imatinib, Palbociclib, and Bosutinib.[1][4]
The utility of the piperazine ring stems from several key attributes:
-
Versatile Linker: It serves as a conformationally restrained yet flexible linker, capable of optimally positioning key pharmacophoric fragments within the ATP-binding pocket of a target kinase.[1][5]
-
Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate solubility, lipophilicity, and metabolic stability, allowing for the fine-tuning of pharmacokinetic profiles.[6]
-
Target Engagement: The basicity of the piperazine nitrogens (pKa values allow for protonation at physiological pH) can be leveraged to form critical salt-bridge interactions with acidic residues, such as a conserved aspartate, in the kinase hinge region, thereby anchoring the inhibitor.[1]
The specific subject of this guide, 4-(4-Propyl-1-piperazinyl)benzoic acid, is a pre-functionalized building block designed for efficient integration into kinase inhibitor scaffolds. The benzoic acid moiety provides a carboxylic acid handle for straightforward amide bond formation, one of the most reliable and widely used reactions in medicinal chemistry.[7] The N-propyl group on the distal nitrogen offers a balance of lipophilicity and vectoral space for further optimization.
Physicochemical Profile
A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[8] |
| Molecular Weight | 248.32 g/mol | PubChem[8] |
| IUPAC Name | 4-(4-propylpiperazin-1-yl)benzoic acid | PubChem[8] |
| Appearance | White to yellow needles or crystalline powder | ChemicalBook[9] |
| Melting Point | 142-144 °C | ChemicalBook[9] |
| pKa (Predicted) | 4.37 ± 0.10 (acidic), additional basic pKa for piperazine nitrogens | ChemicalBook[9] |
Core Synthetic Strategy: Amide Bond Formation
The primary application of 4-(4-Propyl-1-piperazinyl)benzoic acid in kinase inhibitor synthesis is its use in amide coupling reactions. The carboxylic acid is activated and subsequently reacted with a primary or secondary amine on a partner fragment to form a stable amide bond. This strategy is central to assembling many complex drug molecules.
Rationale for Amide Coupling
The amide bond is exceptionally stable in vivo and serves as a rigid planar unit that can participate in hydrogen bonding, making it an ideal linker in drug design. The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, desired reaction time, and cost. Common choices include carbodiimides (like EDCI) often used with additives (like HOBt), or onium salts (like HATU or HBTU), which are highly efficient but more expensive.[10][11]
General Synthetic Workflow
The workflow illustrates the central role of the amide coupling step in connecting the 4-(4-Propyl-1-piperazinyl)benzoic acid moiety (Fragment A) with a complementary amine-containing fragment (Fragment B) to yield the final kinase inhibitor.
Sources
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Troubleshooting & Optimization
Technical Support Center: Improving Synthesis Yield of 4-(4-Propyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable solutions to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(4-Propyl-1-piperazinyl)benzoic acid and what are its critical steps?
The most prevalent and scalable synthesis typically follows a two-step process:
-
N-Alkylation of a piperazine-protected benzoic acid ester: This involves the reaction of a suitable ester of 4-(piperazin-1-yl)benzoic acid with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
-
Hydrolysis of the resulting ester: The ethyl or methyl ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.
The critical steps that significantly impact the overall yield are achieving selective mono-alkylation of the piperazine nitrogen and ensuring complete hydrolysis without significant side product formation.
Q2: I am observing a significant amount of di-alkylation product. How can I improve the selectivity for mono-N-alkylation?
Di-alkylation, where the propyl group adds to both nitrogen atoms of the piperazine ring, is a common side reaction. Here are several strategies to promote mono-alkylation:
-
Use of a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as 1-Boc-piperazine.[1][2] The Boc (tert-butyloxycarbonyl) group deactivates one nitrogen, directing the alkylation to the unprotected nitrogen. The Boc group can then be removed under acidic conditions. While this adds steps, it often leads to a cleaner reaction and higher overall yield of the desired mono-substituted product.[1]
-
Controlling Stoichiometry with Excess Piperazine: Using a significant excess of the piperazine starting material (3 to 10 equivalents) can statistically favor mono-alkylation.[1][3] However, this makes purification more challenging due to the need to remove the large excess of the starting piperazine.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms a mono-salt in the reaction mixture.[1][4] The protonated nitrogen is less nucleophilic, thus directing alkylation to the free nitrogen. This is a cost-effective, one-pot method but may require longer reaction times.[1]
Q3: My hydrolysis step is incomplete or results in low yields. What factors should I investigate?
Incomplete hydrolysis of the ethyl or methyl ester is a frequent issue. Consider the following:
-
Choice of Base/Acid: For base-catalyzed hydrolysis, sodium hydroxide or potassium hydroxide are commonly used.[5][6][7] Ensure at least one equivalent of the base is used, though an excess is often beneficial. For acid-catalyzed hydrolysis, strong acids like HCl or H₂SO₄ are effective.
-
Reaction Temperature and Time: Hydrolysis reactions often require heating (reflux) to proceed at a reasonable rate.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and ensure it goes to completion.
-
Solvent System: The ester must be soluble in the reaction medium. A co-solvent like methanol, ethanol, or THF is often used with an aqueous base or acid solution to ensure homogeneity.
Troubleshooting Guides
Problem 1: Low Overall Yield of 4-(4-Propyl-1-piperazinyl)benzoic acid
A low overall yield can stem from issues in either the alkylation or hydrolysis step. A systematic approach is necessary to identify the bottleneck.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
Step 1: Isolate and Analyze the N-Alkylation Step
-
Question: Is the N-alkylation of ethyl 4-(piperazin-1-yl)benzoate proceeding to completion and with high selectivity?
-
Action:
-
Run the N-alkylation reaction as a standalone experiment.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the major components in the crude reaction mixture. Are you seeing unreacted starting material, the desired mono-propylated product, or the di-propylated side product?
-
Step 2: Troubleshoot the N-Alkylation Based on Observations
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant unreacted starting material | - Insufficient reaction time or temperature.- Poor reactivity of the alkylating agent.- Ineffective base. | - Increase reaction time and/or temperature.- Switch from 1-bromopropane to the more reactive 1-iodopropane.- Use a stronger base like potassium carbonate or triethylamine. |
| Presence of di-alkylation product | - High reactivity of the mono-alkylated product.- Stoichiometry favors di-alkylation. | - Use a mono-protected piperazine (e.g., 1-Boc-piperazine).[1][2]- Employ a large excess of the piperazine starting material (3-10 eq.).[1][3]- Utilize the in-situ mono-protonation technique.[1][4] |
| Formation of other impurities | - Decomposition of starting materials or product.- Side reactions with the solvent. | - Lower the reaction temperature.- Screen alternative solvents such as acetonitrile, DMF, or DMSO. |
Step 3: Isolate and Analyze the Hydrolysis Step
-
Question: Is the hydrolysis of ethyl 4-(4-propylpiperazin-1-yl)benzoate complete?
-
Action:
-
Start with the purified ester intermediate.
-
Perform the hydrolysis reaction.
-
Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Step 4: Troubleshoot the Hydrolysis Based on Observations
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | - Insufficient base/acid or reaction time/temperature.- Poor solubility of the ester. | - Increase the equivalents of NaOH or KOH.- Increase the reaction temperature to reflux.[6]- Add a co-solvent (e.g., methanol, THF) to improve solubility. |
| Product decomposition (decarboxylation, etc.) | - Harsh reaction conditions (too high temperature or prolonged heating). | - Use milder conditions (e.g., lower temperature for a longer time).- Consider enzymatic hydrolysis for sensitive substrates. |
Problem 2: Difficulty in Product Purification
The final product can be challenging to purify due to the presence of unreacted starting materials, side products, or inorganic salts.
Purification Strategy Flowchart
Caption: General purification strategy for the final product.
Purification Troubleshooting
-
Question: How can I effectively remove unreacted piperazine starting materials?
-
Solution: An acidic wash is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine starting materials will be protonated and move into the aqueous layer, while the desired product (if in its ester form) remains in the organic layer.
-
-
Question: My final product is an oil or a non-crystalline solid. How can I purify it?
-
Solution: Column chromatography is the preferred method for non-crystalline products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane), can effectively separate the product from impurities.
-
-
Question: How can I improve the crystallization of my final product?
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. Common choices include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
pH Adjustment: The solubility of your final product, being a zwitterionic compound, is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point of the molecule will minimize its solubility and promote crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.
-
-
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Ethyl 4-(1-Boc-piperazin-1-yl)benzoate
This protocol prioritizes selectivity and a clean reaction profile.
Materials:
-
Ethyl 4-(1-Boc-piperazin-1-yl)benzoate (1 eq.)
-
1-Iodopropane (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of Ethyl 4-(1-Boc-piperazin-1-yl)benzoate in acetonitrile, add potassium carbonate.
-
Add 1-iodopropane to the mixture at room temperature.
-
Stir the reaction mixture at 50-60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or taken directly to the deprotection/hydrolysis step.
Protocol 2: Hydrolysis of Ethyl 4-(4-Propylpiperazin-1-yl)benzoate
Materials:
-
Ethyl 4-(4-propylpiperazin-1-yl)benzoate (1 eq.)
-
Sodium Hydroxide (NaOH) (3 eq.)
-
Ethanol/Water mixture (e.g., 1:1)
Procedure:
-
Dissolve the ester in the ethanol/water mixture.
-
Add sodium hydroxide and heat the mixture to reflux (approximately 80-90 °C).[5][6]
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to ~6-7 with a dilute acid (e.g., 1M HCl). The product should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
References
- BenchChem. (n.d.). Troubleshooting low yield in piperazine derivative synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved from [Link]
-
FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. (n.d.). Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
YouTube. (2021). Ethyl benzoate to Benzoic acid. Retrieved from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Retrieved from [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Center: Purification of 4-(4-Propyl-1-piperazinyl)benzoic acid
Welcome to the dedicated technical support guide for the purification of 4-(4-Propyl-1-piperazinyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Understanding the Molecule: The Zwitterionic Challenge
4-(4-Propyl-1-piperazinyl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups. At or near its isoelectric point (pI), the molecule exists predominantly as a zwitterion, with a negatively charged carboxylate and a protonated, positively charged piperazine ring. This dual ionic character governs its unique solubility profile—often high solubility in aqueous solutions at high and low pH, but potentially poor solubility in many organic solvents and in water near its pI. This behavior is central to the challenges and strategies for its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Q1: My crude product is an intractable oil or gum. How can I solidify it?
This is a common issue, often due to the presence of residual solvents, impurities acting as eutectic contaminants, or the compound being in a salt form (e.g., TFA or HCl salt from a deprotection step) that is hygroscopic.
-
Causality: The zwitterionic nature of your compound can lead to strong intermolecular interactions, and in the presence of impurities, it may resist crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes) can sometimes help.
-
Trituration: Attempt to induce solidification by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is expected to be insoluble) and scratching the flask with a glass rod. Good starting non-solvents for this polar molecule include diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexanes.
-
pH Adjustment & Precipitation: If the product is in an acidic or basic solution, carefully adjust the pH to its isoelectric point (pI). The pI for this molecule can be estimated to be in the neutral range (around pH 6-7.5). At the pI, the zwitterion's aqueous solubility is at its minimum, which should induce precipitation. Be cautious, as precipitating from an aqueous solution can sometimes trap water, leading to a hydrated solid.
-
Q2: I am having difficulty removing starting materials, specifically the halo-benzoic acid precursor.
If your synthesis involves the nucleophilic aromatic substitution of a halo-benzoic acid (e.g., 4-fluorobenzoic acid) with N-propylpiperazine, residual starting material can be a persistent impurity.
-
Causality: Both the product and the halo-benzoic acid starting material contain a carboxylic acid group, giving them similar acidic properties and solubility in basic aqueous solutions.
-
Troubleshooting Workflow:
Caption: Acid-base extraction workflow.
-
Detailed Protocol (Acid-Base Extraction):
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate or 0.5 M sodium hydroxide). Both your product and the acidic starting material will partition into the aqueous layer as their sodium salts. Non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with 1 M HCl with vigorous stirring. As you approach the isoelectric point (pI) of your product, it should precipitate out. The halo-benzoic acid is typically more soluble in weakly acidic to neutral aqueous solutions than the zwitterionic product.
-
Filter the resulting solid, wash with deionized water, and then with a non-polar solvent like diethyl ether to aid drying.
-
Q3: My recrystallization attempts fail; the product either oils out or does not crystallize upon cooling.
Recrystallization of zwitterions can be challenging due to their unique solubility properties.[1]
-
Causality: Zwitterions often have high crystal lattice energy, making them poorly soluble in many common organic solvents. They can also be highly soluble in polar protic solvents like methanol or water, making it difficult to achieve supersaturation upon cooling.
-
Solvent Selection & Strategy:
-
Single Solvent: A good starting point is a polar protic solvent. Try dissolving the crude product in a minimal amount of boiling methanol, ethanol, or isopropanol. If the compound is too soluble even in the cold solvent, these may not be suitable. Water can also be used, but be aware of potential hydrate formation.[2]
-
Solvent/Anti-Solvent System: This is often more effective.
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, or a small amount of water, potentially with a few drops of acetic acid to aid dissolution).
-
While the solution is warm, slowly add a "bad" or "anti-solvent" in which the product is insoluble (e.g., acetonitrile, ethyl acetate, or acetone) until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Isopropanol/Water | High | ~82-100 | Good for polar compounds. Adjust the ratio to achieve dissolution when hot and precipitation when cold. |
| Ethanol/Ethyl Acetate | Medium-High | ~77-78 | A less polar system. Dissolve in hot ethanol and add ethyl acetate as the anti-solvent. |
| Methanol/Acetonitrile | High | ~65-82 | Another good option for polar molecules. |
| Water (with pH adjustment) | Very High | 100 | Dissolve at a low or high pH, then adjust to the pI to induce crystallization.[1] |
Q4: How can I assess the purity of my final product? I am seeing significant peak tailing on my HPLC.
Purity assessment is crucial. HPLC is a powerful tool, but basic compounds like piperazines can interact with the silica backbone of standard C18 columns, leading to poor peak shape.
-
Causality: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of the HPLC stationary phase, causing peak tailing.
-
Recommended HPLC Method (Starting Point):
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can be used, but one with end-capping or a base-deactivated stationary phase is preferable.
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid protonates the piperazine nitrogens, reducing their interaction with silanols.
-
B: Acetonitrile or Methanol.
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B). A typical gradient might be 5-95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or in a mixture of water/acetonitrile with a small amount of acid. A validated RP-HPLC method for a similar compound used a mixture of acetonitrile and a phosphate buffer at pH 2.[3]
-
Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water Solvent System
-
Place the crude 4-(4-Propyl-1-piperazinyl)benzoic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot isopropanol to the flask while stirring and heating on a hot plate. Add just enough to create a slurry.
-
Slowly add hot deionized water dropwise until the solid completely dissolves. Be careful not to add a large excess.
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes. If so, perform a hot filtration to remove the carbon.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 isopropanol/water, followed by a cold non-polar solvent like diethyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for method development.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
HPLC Conditions:
-
Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity can be expressed as the area percentage of the main peak.
Logical Relationships in Purification
The choice of purification strategy is dictated by the nature of the impurities.
Caption: Decision tree for purification strategy.
References
-
PubChem. 4-(Piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). [Link]
-
Archana, B., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028-1033. [Link]
- Jefferson, E. A. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
ResearchGate. (2020). How to desalt zwitterions? [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 64(3), 209-216. [Link]
-
ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
-
Moslehi, S., et al. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Research on Chemical Intermediates, 41, 8867-8875. [Link]
-
Muszalska, I., et al. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 209-216. [Link]
- Zhang, Y., et al. (2009). Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
- Reddy, M. P., et al. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Sources
Technical Support Center: Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-(4-propyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(4-Propyl-1-piperazinyl)benzoic acid?
There are two principal strategies for synthesizing this molecule, each with distinct advantages and potential pitfalls:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct route. It involves the reaction of an activated aryl halide, typically 4-fluorobenzoic acid or 4-chlorobenzoic acid, with 1-propylpiperazine. The reaction is driven by an electron-withdrawing group (the carboxylic acid) activating the aromatic ring for nucleophilic attack.[1][2]
-
Reductive Amination: This route involves reacting 4-formylbenzoic acid with 1-propylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride. While effective, it relies on the availability and stability of the aldehyde starting material.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromobenzoic acid) and 1-propylpiperazine.[4][5] This method is powerful, especially for less reactive aryl halides (chlorides, bromides), but requires careful control of the catalyst system, ligand, and reaction conditions to avoid side reactions.[6][7]
Q2: Which synthetic route is generally recommended for lab-scale synthesis?
For most lab-scale applications, the Nucleophilic Aromatic Substitution (SNAr) route starting from 4-fluorobenzoic acid and 1-propylpiperazine is recommended.
-
Rationale: The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to other halo-substituted benzoic acids.[2] The procedure is generally robust, does not require expensive and air-sensitive metal catalysts, and is easier to scale up compared to Buchwald-Hartwig amination.
Q3: What are the most critical parameters to control during the SNAr synthesis?
The success of the SNAr synthesis hinges on the careful control of several parameters:
-
Choice of Base: A suitable base is required to neutralize the HX formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) or an excess of the 1-propylpiperazine reactant itself.
-
Solvent: A polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to facilitate the dissolution of the reagents and stabilize the charged intermediate (Meisenheimer complex).[2]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and degradation of the product. A typical range is 80-150 °C, depending on the reactivity of the aryl halide.
-
Stoichiometry: Using a slight excess of 1-propylpiperazine can help drive the reaction to completion. However, a large excess can complicate purification.
Troubleshooting Guide: Side Reactions & Purification
This section addresses specific issues you may encounter during the synthesis and purification of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Q4: My reaction has a low yield and my TLC/LC-MS shows a significant amount of unreacted 4-halobenzoic acid. What went wrong?
This is a common issue indicating incomplete conversion. Several factors could be at play.
-
Probable Cause 1: Insufficient Activation/Reactivity. If you are using 4-chlorobenzoic acid or 4-bromobenzoic acid, the reaction may be too sluggish under standard SNAr conditions. The reactivity order for the leaving group in SNAr is F > Cl > Br > I.[2][8]
-
Solution:
-
Increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential degradation.
-
Consider switching to the more reactive 4-fluorobenzoic acid.
-
If using less reactive halides is necessary, a switch to a Buchwald-Hartwig amination protocol may be required to achieve good yields.[5][9]
-
-
-
Probable Cause 2: Ineffective Base or Poor Solubility. The base may not be strong enough or soluble enough in the reaction medium to effectively scavenge the acid produced.
-
Solution:
-
Ensure your base (e.g., K₂CO₃) is finely powdered and anhydrous.
-
Consider using a stronger base like potassium tert-butoxide (KOtBu), but be aware it can be incompatible with ester functional groups.[7]
-
Using a slight excess (1.5-2.0 equivalents) of 1-propylpiperazine can serve as both the nucleophile and the base.
-
-
-
Probable Cause 3: Presence of Water. Water can compete with the piperazine as a nucleophile (though it is much weaker) and can also affect the solubility and efficacy of the base.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
-
Q5: I've isolated my product, but it's highly water-soluble and my NMR shows complex signals. I suspect a salt. What happened?
This issue often points to the formation of a quaternary ammonium salt, a common side reaction in the alkylation of piperazines.[10] While less common in the SNAr route described, it can occur if you are synthesizing the target via N-alkylation of 4-(piperazin-1-yl)benzoic acid with a propyl halide.
-
Probable Cause: Over-Alkylation. The secondary amine of the desired product, 4-(4-Propyl-1-piperazinyl)benzoic acid, can be further alkylated by the propyl halide, forming a quaternary ammonium salt. This salt is ionic and thus highly soluble in aqueous or polar protic solvents.
Diagram illustrating the over-alkylation side reaction. Caption: Desired N-alkylation vs. undesired over-alkylation.
-
Solution & Prevention:
-
Control Stoichiometry: Use the alkylating agent (propyl halide) as the limiting reagent, or use a 1:1 molar ratio with the piperazine substrate.
-
Slow Addition: Add the propyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Use a Protecting Group: The most robust method is to use a monoprotected piperazine (e.g., N-Boc-piperazine), perform the arylation or alkylation, and then deprotect as the final step.[10][11] This ensures mono-functionalization.
-
Q6: My final product is difficult to purify. What are the best methods?
Purification can be challenging due to the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid).
-
Recommended Purification Strategy: Isoelectric Point Precipitation.
-
Dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl). The product will be protonated at both the piperazine nitrogen and the carboxylate, forming a water-soluble salt.
-
Wash the acidic solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities.
-
Slowly add a base (e.g., 1M NaOH) to the aqueous layer with vigorous stirring. As the pH approaches the isoelectric point (pI) of the molecule, its net charge will become zero, causing it to precipitate out of the solution as a solid.
-
Monitor the pH carefully. The pI will be between the pKa of the carboxylic acid (~4-5) and the pKa of the protonated piperazine nitrogen (~7-9).
-
Collect the precipitated solid by filtration, wash with deionized water, and dry under vacuum.
-
-
Alternative Method: Column Chromatography.
-
If precipitation is not effective, silica gel chromatography can be used. However, the polar nature of the molecule can cause streaking.
-
Tip: Use a mobile phase containing a small amount of a volatile base (e.g., 0.5-1% triethylamine) to prevent the protonation of the piperazine on the acidic silica gel, or a volatile acid (e.g., 0.5-1% acetic acid) to ensure consistent protonation. A common eluent system is Dichloromethane/Methanol with a triethylamine additive.
-
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis from 4-fluorobenzoic acid and 1-propylpiperazine.
Caption: Workflow for the SNAr synthesis of the target compound.
Materials:
-
4-Fluorobenzoic acid
-
1-Propylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add 1-propylpiperazine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the 4-fluorobenzoic acid is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.
-
Acidify the aqueous solution to pH ~2 by slowly adding 1M HCl.
-
Wash the acidic solution twice with ethyl acetate to remove any unreacted 1-propylpiperazine and other non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to ~6-7 by the slow, dropwise addition of 1M NaOH while stirring vigorously. A white precipitate should form.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate or ether to aid in drying.
-
Dry the product under high vacuum to yield 4-(4-Propyl-1-piperazinyl)benzoic acid.
References
- Conesa-Lerma, I., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. J. Organometallic Chem., 690, 5841-5848.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Various Authors. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic compounds. ResearchGate. Retrieved January 21, 2026, from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. ACS.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. [Available at: [Link]]
-
BUNCE, R. A., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Available at: [Link]]
-
Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Molbase. Retrieved January 21, 2026, from [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved January 21, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
-
Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Available at: [Link]]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Gandler, J. R., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Available at: [Link]]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Available at: [Link]]
-
Request PDF. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Available at: [Link]]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press. Retrieved January 21, 2026, from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(4-Propyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-(4-Propyl-1-piperazinyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our goal is to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.
I. Synthetic Overview & Core Challenges
The synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid typically involves the N-alkylation of a 4-(piperazin-1-yl)benzoic acid scaffold or a related synthetic equivalent. The primary challenges in this synthesis often revolve around achieving selective mono-alkylation, minimizing side-product formation, and ensuring efficient purification.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Q1: What are the primary synthetic routes to prepare 4-(4-Propyl-1-piperazinyl)benzoic acid?
A1: There are two main strategies for synthesizing this molecule:
-
Direct N-Alkylation: This is a common approach involving the reaction of 4-(piperazin-1-yl)benzoic acid with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.[1] This method is straightforward but requires careful control to prevent di-alkylation.
-
Reductive Amination: This method involves reacting 4-(piperazin-1-yl)benzoic acid with propanal (propionaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[1][2] This can be an effective way to avoid the formation of quaternary ammonium salts.[1]
Q2: How can I avoid the formation of the di-propylated piperazine byproduct?
A2: Preventing di-alkylation is a critical aspect of this synthesis. Here are some effective strategies:
-
Stoichiometric Control: Use a slight excess of the 4-(piperazin-1-yl)benzoic acid starting material relative to the propyl halide.[1]
-
Slow Addition of Alkylating Agent: Adding the propyl halide dropwise to the reaction mixture helps to maintain a low concentration, which favors mono-alkylation.[1][3]
-
Use of a Protecting Group: A highly effective, albeit longer, route is to use a mono-protected piperazine, such as N-Boc-piperazine.[4][5] The Boc group can be removed after the alkylation step.
Q3: What are some common impurities I should look out for during purification?
A3: Besides the di-alkylated byproduct, other common impurities can include unreacted starting materials and byproducts from side reactions.[6] Given the basic nature of the piperazine moiety, the product can be highly polar, which can sometimes make chromatographic purification challenging.[6]
III. Troubleshooting & Optimization Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Question: My reaction is resulting in a low yield of 4-(4-Propyl-1-piperazinyl)benzoic acid, with a significant amount of unreacted starting material and some di-alkylated product. What can I do to improve the yield?
Answer: Low yield in this reaction is often a multifaceted issue. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Explanation: The N-alkylation of piperazines can sometimes be sluggish, especially if a weaker alkylating agent (like propyl chloride) or a mild base is used.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a modest increase in reaction temperature, for example, from room temperature to 40-50 °C, to enhance the reaction rate.
-
-
Inappropriate Base:
-
Explanation: The choice of base is crucial for deprotonating the piperazine nitrogen, making it nucleophilic. An insufficiently strong base will result in a slow or incomplete reaction.
-
Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[3] The strength of the base should be sufficient to deprotonate the piperazine but not so strong as to cause unwanted side reactions.
-
-
Solvent Effects:
-
Explanation: The solvent can significantly influence the solubility of the reactants and the rate of the reaction.
-
Solution: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation reactions.[3]
-
Experimental Protocol: Optimizing Direct N-Alkylation
-
To a solution of 4-(piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous acetonitrile (0.1 M), add N,N-diisopropylethylamine (1.5 eq).[3]
-
Stir the mixture under a nitrogen atmosphere.
-
Slowly add 1-bromopropane (1.1 eq) dropwise over 30 minutes.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with water and proceed with extraction and purification.
Issue 2: Difficulty in Purifying the Final Product
Question: I am having trouble purifying my 4-(4-Propyl-1-piperazinyl)benzoic acid. It seems to be co-eluting with impurities during column chromatography, and crystallization is not yielding a pure product.
Answer: Purification of piperazine-containing compounds can be challenging due to their polarity and basicity.[6]
Potential Causes & Solutions:
-
High Polarity and Basicity:
-
Explanation: The presence of two nitrogen atoms makes the molecule basic and highly polar, leading to strong interactions with silica gel and potential peak tailing during chromatography.[6]
-
Solution:
-
Chromatography Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase during column chromatography to suppress the interaction with silica and improve peak shape.
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
-
Formation of Salts:
-
Explanation: The basic piperazine moiety can form salts with acidic impurities or even with the carboxylic acid of another molecule of the product, complicating purification.
-
Solution: During workup, a careful acid-base extraction can help to remove non-basic impurities. For final purification, consider converting the product to a specific salt (e.g., hydrochloride or dihydrochloride) to facilitate crystallization and isolation of a highly pure solid.[7][8]
-
Data Presentation: Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Target Application |
| Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine | General Purification |
| Silica Gel | Ethyl Acetate/Hexanes | 1% Triethylamine | For less polar impurities |
| C18 Silica | Water/Acetonitrile | 0.1% Formic Acid | For highly polar impurities |
Issue 3: Side Reactions Observed During Synthesis
Question: Besides di-alkylation, are there other side reactions I should be aware of?
Answer: Yes, particularly when using reductive amination, other side reactions can occur.
Potential Causes & Solutions:
-
Reduction of the Aldehyde:
-
Explanation: The reducing agent can sometimes reduce the starting propanal to propanol before it has a chance to form the iminium ion with the piperazine.
-
Solution: Use a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[9]
-
-
Aldol Condensation:
-
Explanation: The propanal starting material can undergo self-condensation under certain conditions, leading to impurities.[9]
-
Solution: Maintain a controlled temperature and consider adding the aldehyde slowly to the reaction mixture.
-
Visualization of the Optimization Workflow
Caption: Workflow for troubleshooting synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid.
IV. Conclusion
The successful synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid hinges on a careful optimization of reaction conditions to favor mono-alkylation and the implementation of a robust purification strategy. By systematically addressing issues of yield and purity through the adjustment of stoichiometry, reaction time, temperature, and the choice of reagents and solvents, researchers can achieve high-quality results. This guide provides a framework for troubleshooting common problems and should serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines. Retrieved from
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for low yield in piperazine cyclization reactions. Retrieved from
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from
-
PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. Retrieved from
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from
-
European Patent Office. (n.d.). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. Patent 1531822. Retrieved from
-
Google Patents. (1979). United States Patent (19). Retrieved from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Wordpress. Retrieved from
-
PubMed Central. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from
-
National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from
-
Google Patents. (n.d.). US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Retrieved from
-
Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved from
-
Ambeed.com. (n.d.). Reactions of Piperazines. Retrieved from
-
BenchChem. (n.d.). Managing side-products in the synthesis of oxane-piperazines. Retrieved from
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from
-
FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved from
-
PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from
-
Google Patents. (n.d.). US5286728A - Amino-substituted piperazine derivatives. Retrieved from
-
ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from
-
ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Retrieved from
-
Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from
-
Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Retrieved from
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(3-(piperazin-1-yl)propoxy)benzoic acid. Retrieved from
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from
-
ChemInform. (n.d.). Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. Retrieved from
-
ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(4-Propyl-1-piperazinyl)benzoic acid
Introduction:
Welcome to the technical support center for 4-(4-Propyl-1-piperazinyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability challenges associated with this compound. While specific, in-depth stability studies on 4-(4-Propyl-1-piperazinyl)benzoic acid are not extensively documented in publicly available literature, this guide synthesizes stability considerations based on the general chemical properties of analogous structures, such as piperazine and benzoic acid derivatives. The troubleshooting advice and frequently asked questions provided here are intended to serve as a proactive framework for your experimental design and execution.
Troubleshooting Guide: Navigating Potential Stability Issues
This section addresses specific experimental challenges that may arise due to the chemical nature of 4-(4-Propyl-1-piperazinyl)benzoic acid.
Issue 1: Inconsistent Potency or Activity in Aqueous Buffers
-
Question: We are observing a time-dependent decrease in the biological activity of our compound when dissolved in aqueous buffers for our cell-based assays. What could be the cause?
-
Potential Cause: Piperazine-containing compounds can be susceptible to oxidation, particularly in aqueous solutions exposed to air and light. The tertiary amines in the piperazine ring can be oxidized, leading to the formation of N-oxides or other degradation products that may have reduced or no biological activity. Additionally, the carboxylic acid group of the benzoic acid moiety can influence the compound's solubility and stability at different pH values.
-
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for your stock solutions and assay buffers. The solubility and stability of compounds with both acidic (benzoic acid) and basic (piperazine) functional groups are often pH-dependent. Prepare fresh solutions for each experiment.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your stock solutions to mitigate oxidative degradation.
-
Degassing of Solvents: Before preparing your solutions, degas the aqueous buffers to remove dissolved oxygen, which can contribute to oxidation. 4t Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.
-
Issue 2: Precipitation of the Compound in Cell Culture Media
-
Question: Our 4-(4-Propyl-1-piperazinyl)benzoic acid precipitates out of solution when added to our cell culture media. How can we resolve this?
-
Potential Cause: The solubility of the compound can be significantly influenced by the pH and composition of the cell culture medium. Many standard media are buffered around pH 7.4, which may not be optimal for the solubility of this zwitterionic compound. Furthermore, interactions with proteins or salts in the media can lead to precipitation.
-
Troubleshooting Steps:
-
Solubility Testing: Conduct a preliminary solubility test of your compound in the specific cell culture medium you are using.
-
Co-solvents: If solubility in aqueous media is low, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the media. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% v/v).
-
pH Adjustment: If permissible for your experimental setup, a slight adjustment of the media's pH might improve solubility.
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance the aqueous solubility of a compound.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis Over Time
-
Question: We are analyzing our compound by HPLC and have noticed the appearance of new, unidentified peaks in samples that have been stored for some time. What do these peaks represent?
-
Potential Cause: The new peaks are likely degradation products. The piperazine ring is susceptible to oxidative degradation, and the benzoic acid portion could potentially undergo decarboxylation under certain conditions, although this is less common.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to accelerate its breakdown. The resulting degradants can then be characterized by techniques such as LC-MS.
-
Optimized Storage: Based on the results of your forced degradation study, optimize the storage conditions for your compound and its solutions. This may involve refrigeration or freezing, protection from light, and storage under an inert atmosphere.
-
Purity Checks: Regularly check the purity of your compound and its stock solutions using HPLC to monitor for the appearance of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 4-(4-Propyl-1-piperazinyl)benzoic acid?
-
A1: As a solid, the compound is likely to be more stable. However, to minimize potential degradation, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: How should I prepare stock solutions of this compound?
-
A2: Due to the presence of both acidic and basic functional groups, the solubility of 4-(4-Propyl-1-piperazinyl)benzoic acid can be pH-dependent. For a concentrated stock solution, consider using an organic solvent such as DMSO. For aqueous stock solutions, you may need to adjust the pH to achieve complete dissolution.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this molecule?
-
A4: Based on its chemical structure, the most probable degradation pathway involves the oxidation of the piperazine ring. The tertiary amines are susceptible to oxidation to form N-oxides. Other potential, though less likely, degradation pathways could involve reactions of the carboxylic acid group.
Q5: Can I expect any issues when using this compound in in-vivo studies?
-
A5: For in-vivo studies, the formulation of the compound will be critical. Issues of solubility and stability in the vehicle used for administration will need to be addressed. The metabolic fate of the compound in the body will also be a key consideration, as the piperazine and benzoic acid moieties are likely to be metabolized by various enzymes.
Disclaimer: The information provided in this technical support center is based on general chemical principles and is intended for guidance purposes only. Specific stability studies for 4-(4-Propyl-1-piperazinyl)benzoic acid should be conducted to determine its precise degradation profile under your specific experimental conditions.
Technical Support Center: Scale-Up Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis
The most common and industrially relevant synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically couples 4-fluorobenzoic acid with N-propylpiperazine in the presence of a base. The fluorine atom on the electron-deficient aromatic ring serves as a good leaving group, activated by the para-positioned carboxylic acid group.[1][2][3]
Primary Synthetic Pathway
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
Sources
Technical Support Center: Peroxide Management in Benzoic Acid Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of peroxide formation in solvents during the synthesis of benzoic acid derivatives. Peroxides are not only a significant safety hazard, capable of causing violent explosions, but they can also interfere with reaction pathways, leading to impurities and reduced yields.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are peroxides a concern when synthesizing benzoic acid derivatives?
A1: Peroxide formation in common organic solvents poses a dual threat. Firstly, organic peroxides are often highly unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[1] This is a major safety concern, especially during processes like distillation or solvent evaporation where peroxides can become concentrated. Secondly, from a chemical standpoint, peroxides are strong oxidizing agents. Their presence can lead to unintended side reactions, degradation of starting materials and products, and the formation of unwanted byproducts, thereby compromising the integrity and yield of your benzoic acid derivative synthesis.[1]
Q2: Which solvents commonly used in benzoic acid synthesis are prone to peroxide formation?
A2: Many common laboratory solvents can form peroxides through autoxidation when exposed to atmospheric oxygen, a process often catalyzed by light and heat. Solvents with ether linkages are particularly susceptible. For benzoic acid derivative synthesis, which may involve reactions like esterification, acylation, or Grignard reactions, be cautious with the following:
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Diglyme (Diethylene glycol dimethyl ether)[1]
-
Secondary Alcohols: Isopropanol
-
Hydrocarbons with tertiary hydrogens: Cumene (isopropylbenzene)
These solvents are classified based on the hazard they present. For instance, isopropyl ether is a severe hazard as it can form explosive peroxide levels without concentration, while solvents like THF and diethyl ether become hazardous upon concentration.[1]
Q3: How can I visually inspect a solvent container for peroxides?
A3: Before handling any container of a peroxide-forming solvent, a careful visual inspection is the first line of defense. Look for:
-
Crystal Formation: Do not open any container that has visible crystals, especially around the cap or threads. These crystals can be highly shock-sensitive.
-
Precipitates or Oily Residues: An oily, viscous layer or a precipitate at the bottom of the container can indicate a high concentration of peroxides.[1]
-
Discoloration: Any unusual discoloration of the solvent should be treated with suspicion.
If you observe any of these signs, do not attempt to open the container. It should be treated as extremely hazardous. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2]
Q4: What is the role of inhibitors like BHT in solvents, and are they always sufficient?
A4: Butylated hydroxytoluene (BHT) is a common inhibitor added by manufacturers to scavenge oxygen and prevent the free-radical chain reaction that leads to peroxide formation. While effective, inhibitors are consumed over time. The protection they offer is finite and can be compromised by:
-
Prolonged Storage: Over time, the inhibitor will be depleted.
-
Distillation: Distilling the solvent will remove the non-volatile BHT, leaving the distilled solvent unprotected and highly susceptible to peroxide formation.
Therefore, while using inhibited solvents is a good practice, it does not eliminate the need for periodic peroxide testing.
Section 2: Troubleshooting Guide
Scenario 1: My reaction is giving unexpected byproducts and a lower yield. Could peroxides be the culprit?
A: It's highly possible. Peroxides are potent oxidizing agents and can interfere with many common synthetic steps for benzoic acid derivatives:
-
Grignard Reactions: Peroxides will quench the Grignard reagent, reducing the yield of your desired carboxylated product.
-
Oxidation-Sensitive Groups: If your benzoic acid derivative has other functional groups sensitive to oxidation, peroxides can lead to their degradation.
-
Radical Reactions: Peroxides can initiate unwanted side reactions through radical pathways.
Troubleshooting Steps:
-
Test Your Solvent: Immediately test the solvent you used for the presence of peroxides using a reliable method (see Section 3).
-
Review Solvent Handling: Were the solvents stored properly in a cool, dark place with tightly sealed caps? Was the bottle recently opened after a long period of storage?
-
Purify a New Batch of Solvent: If peroxides are detected, purify a fresh batch of solvent using one of the methods outlined in Section 4 before re-running your reaction.
Scenario 2: I tested my THF with a peroxide test strip, and the result is unclear.
A: Ambiguous test strip results can be frustrating and potentially dangerous. Here's how to proceed:
Troubleshooting Steps:
-
Verify the Procedure: For many commercial test strips, testing organic solvents requires a specific procedure. Often, you must moisten the test pad with the solvent, let it dry completely, and then add a drop of deionized water to the pad to develop the color.[3][4] The color change to blue indicates the presence of peroxides. Always read the manufacturer's instructions carefully.[3]
-
Use a More Sensitive Qualitative Test: If the strip result is still ambiguous, you can perform a more sensitive qualitative test, such as the potassium iodide (KI) test. A fresh solution of potassium iodide in acetic acid will turn yellow or brown in the presence of peroxides.
-
When in Doubt, Treat as Positive: If you cannot definitively rule out the presence of peroxides, it is safest to assume they are present and proceed with a purification step.
Solvent Management Workflow
Here is a logical workflow for managing peroxide-forming solvents in your lab.
Caption: Decision workflow for handling peroxide-forming solvents.
Section 3: Standard Operating Procedures for Peroxide Detection
Protocol 3.1: Peroxide Detection Using Commercial Test Strips
This protocol is a general guideline. Always follow the specific instructions provided by the test strip manufacturer. [3]
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Solvent to be tested
-
Deionized water
-
Glass rod or pipette
Procedure:
-
Dip the test pad of the strip into the organic solvent for 1-2 seconds.
-
Remove the strip and allow the solvent to completely evaporate from the pad.
-
Apply one drop of deionized water to the test pad.[4]
-
Wait for the time specified in the manufacturer's instructions (usually 15-60 seconds).
-
Compare the color of the test pad to the color scale provided on the container. A blue coloration indicates the presence of peroxides.
-
Record the date and the peroxide concentration on the solvent container's label.
Section 4: Protocols for Peroxide Removal
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 4.1: Peroxide Removal Using Activated Alumina
This method is advantageous as it is rapid, does not introduce moisture, and is effective for many common solvents like THF and diethyl ether.[5]
Materials:
-
Solvent containing peroxides (< 100 ppm)
-
Activated basic alumina (80-mesh or as recommended)[5]
-
Chromatography column with a stopcock
-
Glass wool
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.[6]
-
Pack the Alumina: Add the activated basic alumina to the column. A general guideline is to use about 80g of alumina for up to 700 mL of solvent.[5] Gently tap the column to ensure even packing.
-
Elute the Solvent: Carefully pour the solvent containing peroxides onto the top of the alumina column.
-
Collect the Purified Solvent: Open the stopcock and collect the purified solvent in the collection flask.
-
Test the Purified Solvent: Test the collected solvent for the presence of peroxides using a test strip. If peroxides are still present, you may need to pass the solvent through the column a second time or use a fresh column.[5]
-
Decontaminate the Alumina: Since the alumina now contains concentrated peroxides, it must be deactivated before disposal. Slowly pass a dilute acidic solution of ferrous sulfate or potassium iodide through the column to destroy the adsorbed peroxides.[5] Dispose of the deactivated alumina and solutions according to your institution's hazardous waste guidelines.
Protocol 4.2: Peroxide Removal Using Ferrous Sulfate
This method is effective for water-insoluble solvents.[5]
Materials:
-
Solvent containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare the Ferrous Sulfate Solution: Freshly prepare a saturated solution by mixing approximately 120g of ferrous sulfate heptahydrate with 220 mL of deionized water and carefully adding 12 mL of concentrated sulfuric acid.[5]
-
Wash the Solvent: In a separatory funnel, wash the peroxide-containing solvent with the ferrous sulfate solution. A common ratio is 1 part ferrous sulfate solution to 10 parts solvent.
-
Shake and Vent: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. This reaction can be exothermic.[5]
-
Separate the Layers: Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat if Necessary: Repeat the washing step until the organic layer tests negative for peroxides.
-
Wash with Water: Wash the organic layer twice with deionized water to remove any residual acid and iron salts.[5]
-
Dry the Solvent: Dry the purified organic solvent over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[5] Decant or filter to obtain the final peroxide-free solvent.
Section 5: Summary of Common Peroxide-Forming Solvents
| Solvent | Structural Class | Peroxide Hazard Category[1] | Recommended Testing Frequency (Opened Container)[1] |
| Isopropyl ether | Ether | A: High hazard without concentration | 3 months |
| Tetrahydrofuran (THF) | Ether | B: Hazard upon concentration | 6 months |
| Diethyl ether | Ether | B: Hazard upon concentration | 6 months |
| 1,4-Dioxane | Ether | B: Hazard upon concentration | 6 months |
| Diglyme | Ether | B: Hazard upon concentration | 12 months |
| Isopropanol | Secondary Alcohol | B: Hazard upon concentration | 12 months |
| Cumene | Hydrocarbon | B: Hazard upon concentration | 12 months |
Note: Uninhibited solvents should be tested more frequently. Always check for peroxides before any distillation or evaporation step.
References
-
Management of Peroxide-Forming Organic Solvents. (2025, November 13). Environment, Health, and Safety - Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
Safe Handling of Peroxide-Formers (PFs). (2017, July 14). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
-
Benzoic acid. (n.d.). In Wikipedia. Retrieved January 19, 2024, from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Peroxide Test Paper. (n.d.). CTL Scientific. Retrieved from [Link]
-
Producing Benzoic Acid. (2024, December 23). Save My Exams. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005, December 1). European Patent Office. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of Louisville - Department of Environmental Health and Safety. Retrieved from [Link]
-
Safely testing organic solvents for peroxides. (n.d.). The University of Iowa - Environmental Health and Safety. Retrieved from [Link]
-
Peroxide Forming Solvents. (n.d.). Loughborough University - Health and Safety Service. Retrieved from [Link]
-
Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023, October 31). Column Chromatography. Retrieved from [Link]
-
Guideline Handling and Removing Peroxides. (2014, February 2). The University of British Columbia - Safety & Risk Services. Retrieved from [Link]
-
Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T - Environmental Health and Safety. Retrieved from [Link]
-
Synthesis of Benzoic Acid. (n.d.). Chem21Labs. Retrieved from [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019, November 13). Sorbead India. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). Princeton University - Environmental Health and Safety. Retrieved from [Link]
-
Quenching Organic Peroxides. (n.d.). University of Nebraska-Lincoln - Environmental Health and Safety. Retrieved from [Link]
-
Peroxide Testing. (n.d.). XploSafe. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. Safely testing organic solvents for peroxides | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Peroxide Test Paper [ctlscientific.com]
- 5. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 6. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(4-Propyl-1-piperazinyl)benzoic Acid and Related Piperazine Scaffolds
This guide provides a comprehensive comparative analysis of the potential biological activities of 4-(4-Propyl-1-piperazinyl)benzoic acid. Given the limited direct research on this specific molecule, this document establishes a predictive and comparative framework based on the extensive pharmacology of the piperazine and benzoic acid scaffolds. We will explore hypothesized activities by drawing parallels with structurally related compounds and provide detailed experimental protocols for validation.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—such as a large polar surface area, structural rigidity, and capacity for hydrogen bonding—frequently enhance aqueous solubility, oral bioavailability, and target affinity of drug candidates.[1][2][4] This versatility has led to the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] The structure of 4-(4-Propyl-1-piperazinyl)benzoic acid combines this privileged piperazine core with a benzoic acid group, suggesting a range of potential biological interactions.
The core structure under investigation is:
-
Piperazine Ring: Known for its broad pharmacological activities.
-
Benzoic Acid Moiety: A common fragment in drugs, known to interact with various biological targets.
-
N-Propyl Group: A small alkyl substituent that can influence lipophilicity and target binding.
This guide will compare the hypothesized activities of this compound with known activities of related molecules, providing a roadmap for researchers to systematically evaluate its therapeutic potential.
Part 1: Hypothesized Biological Activities & Comparative Framework
Based on the structure-activity relationships of documented piperazine derivatives, we can hypothesize several primary areas of biological activity for 4-(4-Propyl-1-piperazinyl)benzoic acid.[6][7][8]
Anticancer Activity
The piperazine scaffold is a key component of numerous anticancer agents, including the well-known tyrosine kinase inhibitor, Imatinib.[4] Derivatives have shown efficacy against various cancer cell lines such as breast (MCF-7), cervical (HeLa), and lung (A549).[9]
-
Comparative Rationale: The activity of many piperazine-containing anticancer agents is linked to their ability to function as kinase inhibitors. The N-substituted piperazine ring often inserts into hydrophobic pockets of the ATP-binding site of kinases. The benzoic acid portion of our target compound could potentially mimic the hydrogen bonding interactions of hinge-binding motifs.
-
Key Comparators:
-
Imatinib: A benchmark for tyrosine kinase inhibition.
-
Substituted Piperazinyl Benzothiazoles: Known to exhibit cytotoxicity against a panel of human cancer cell lines.[9]
-
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides: Have demonstrated growth inhibition against renal and breast cancer cell lines.[10]
-
Anti-inflammatory Activity
Piperazine derivatives have been investigated as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[5][7][11]
-
Comparative Rationale: The structure resembles portions of known COX/LOX inhibitors. The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). The overall structure could position itself within the active sites of these enzymes.
-
Key Comparators:
Central Nervous System (CNS) Activity
The piperazine ring is integral to many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[5][8] It is a common feature in ligands for dopamine and serotonin receptors.
-
Comparative Rationale: Many phenylpiperazine derivatives exhibit high affinity for serotonin receptors. The propyl group on the distal nitrogen can modulate this affinity and selectivity.
-
Key Comparators:
-
N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogues: Potent inhibitors of the Glycine Transporter-1 (GlyT-1), a target for neurological disorders.[13]
-
Pyrrole-3,4-dicarboximide derivatives with a 4-substituted-piperazin-1-ylalkyl group: These have shown analgesic activity in animal models.[14]
-
Part 2: Data Presentation and Comparative Tables
To objectively compare 4-(4-Propyl-1-piperazinyl)benzoic acid (designated as "Test Compound") against established agents, experimental data should be summarized in a clear, tabular format. Below are templates for presenting such data.
Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
|---|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| Comparator 8j[9] | 1.86 | 2.54 | 2.12 | 1.98 |
| Comparator 11[10] | 90.34 (%GI) | >100 | >100 | >100 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. %GI represents the percentage of growth inhibition at a given concentration.
Table 2: Comparative Anti-inflammatory Enzyme Inhibition (IC₅₀ Values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen (Control) | 15 ± 2 | 250 ± 20 | >500 |
| Celecoxib (Control) | >200 | 0.04 ± 0.01 | >500 |
| Comparator I[11] | Reported Value | Reported Value | Reported Value |
Part 3: Experimental Protocols for Comparative Analysis
To ensure scientific rigor, standardized and validated protocols must be employed.
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Workflow Diagram:
Caption: Experimental workflow for the COX enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme, heme, and other reaction components as per the manufacturer's instructions.
-
Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound (at various concentrations) or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode. The rate of color development is proportional to the COX activity.
-
Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Conclusion and Future Directions
While 4-(4-Propyl-1-piperazinyl)benzoic acid is not a well-characterized molecule, its structural components—the piperazine ring and benzoic acid moiety—are hallmarks of pharmacologically active agents. This guide provides a robust framework for its comparative evaluation. Based on structure-activity relationships from a vast library of related compounds, it is plausible that this molecule may exhibit anticancer, anti-inflammatory, or CNS-related activities.
The provided protocols for in vitro cytotoxicity and enzyme inhibition assays represent the foundational first steps in characterizing its biological profile. Positive results from these initial screens would warrant further investigation, including broader screening against kinase panels, receptor binding assays for CNS targets, and eventual progression to in vivo models to assess efficacy and pharmacokinetic properties. The true potential of 4-(4-Propyl-1-piperazinyl)benzoic acid can only be unlocked through such systematic and comparative experimental validation.
References
-
Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link] [1]2. Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link] [2]3. Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link] [4]4. Gaba, M., Singh, S., & Mohan, C. (2014). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link] [3]5. Various Authors. (2024). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link] [6]6. Gomes, M. N., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link] [15]7. Gomes, M. N., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link] [16]8. JETIR Authors. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.org. [Link] [7]9. Insight Pharmaceutics. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Insight Pharmaceutics. [Link] [5]10. Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link] [8]11. Redzicka, A., et al. (2004). Synthesis and Pharmacological Screening of Some N-(4-substituted-piperazin-1-ylalkyl)-3,4-pyrroledicarboximides. PubMed. [Link] [14]12. Redzicka, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. PMC. [Link] [11]13. PubChem. 4-(Piperazin-1-yl)benzoic acid. PubChem. [Link] 14. Kamal, A., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link] 15. Fereidoonnezhad, M., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC. [Link] [17]16. Iester, M., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link] [10]17. Shestakov, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link] [12]18. PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link] [18]19. Reddy, T. S., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link] [19]20. Butler, C. R., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
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- 11. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Synthesized 4-(4-Propyl-1-piperazinyl)benzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 4-(4-Propyl-1-piperazinyl)benzoic acid, a key intermediate in various pharmaceutical syntheses. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions for your analytical workflows.
The Criticality of Purity for 4-(4-Propyl-1-piperazinyl)benzoic Acid
4-(4-Propyl-1-piperazinyl)benzoic acid is a bifunctional molecule, incorporating a piperazine ring amenable to further derivatization and a benzoic acid moiety. Its purity is paramount, as even trace impurities can have significant downstream effects. Potential impurities can arise from starting materials, byproducts of the N-alkylation of the piperazine ring, or degradation products.[1][2][3] These impurities could be structurally similar to the target compound, making their detection and quantification challenging. The International Council for Harmonisation (ICH) guidelines stipulate strict limits for impurities in new drug substances, necessitating robust and validated analytical methods.
A Comparative Overview of Key Analytical Techniques
The two most powerful and commonly employed techniques for the purity determination of small organic molecules like 4-(4-Propyl-1-piperazinyl)benzoic acid are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While both are indispensable, they offer different yet complementary information.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC excels at separating complex mixtures, allowing for the detection and quantification of even trace-level impurities.[4][5][6][7] Its high sensitivity and resolving power make it ideal for identifying process-related impurities and degradation products.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR provides a direct measure of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8][9][10][11][12][13][14][15] It relies on the direct proportionality between the NMR signal intensity and the number of atomic nuclei, offering a highly accurate and precise purity assessment.[8][9][10][13][14]
Below is a comparative summary of these techniques for the analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid:
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Detection and quantification of impurities, stability testing. | Absolute purity determination of the main component. |
| Reference Standard | Requires a well-characterized reference standard of the analyte for quantification. | Requires a certified internal standard of a different, stable compound. |
| Sensitivity | High (ppm to ppb levels for impurities). | Moderate (typically for components >0.1%). |
| Specificity | High, can separate structurally similar compounds. | High, provides detailed structural information. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Absolute (direct measurement of molar concentration). |
| Throughput | High, with autosamplers enabling analysis of many samples. | Moderate, longer acquisition times for high precision. |
Experimental Protocols and Methodologies
To provide a practical framework, we present detailed, step-by-step methodologies for both HPLC and qNMR analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The choice of a reversed-phase HPLC method is logical for this analyte due to its aromatic and moderately polar nature.[16][17][18][19][20]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Step-by-Step HPLC Protocol:
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
The use of an acidic modifier like formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzoic acid chromophore).
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary for linearity and accuracy studies.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the main peak.
-
For quantitative analysis of specific impurities, a reference standard for each impurity would be required.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a highly accurate determination of the absolute purity of the synthesized compound.[8][9][10][11][12][13][14][15] The choice of a suitable internal standard with high purity and non-overlapping signals is critical. Maleic acid is a good candidate for this purpose.
Workflow for qNMR Purity Assay
Caption: Workflow for qNMR absolute purity determination.
Step-by-Step qNMR Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the analyte and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Crucial Parameters for Quantification:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds) to ensure full relaxation of all protons.
-
90° Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Sufficient Number of Scans: Acquire enough scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For 4-(4-Propyl-1-piperazinyl)benzoic acid, the aromatic protons are good candidates. For maleic acid, the two olefinic protons give a single sharp peak.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparative Experimental Data (Hypothetical)
To illustrate the strengths of each technique, the following table presents hypothetical data from the analysis of a batch of synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid.
| Parameter | HPLC-UV | qNMR |
| Purity (main component) | 99.5% (by area percent) | 99.6 ± 0.2% (absolute) |
| Identified Impurity 1 | 0.25% | Detected, not quantified |
| Identified Impurity 2 | 0.15% | Detected, not quantified |
| Unidentified Impurities | 0.10% (total) | Not detected |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (Recovery) | 98-102% | 99-101% |
This data highlights that while HPLC is superior for detecting and quantifying trace impurities, qNMR provides a more accurate and precise determination of the absolute purity of the main component.
Conclusion and Recommendations
Validating the purity of synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid requires a multi-faceted analytical approach.
-
For routine quality control and impurity profiling, a validated HPLC method is the industry standard. Its high sensitivity and resolving power are essential for detecting and quantifying process-related impurities and degradation products, ensuring compliance with regulatory guidelines.[4][5]
-
For the definitive determination of absolute purity and for the certification of reference materials, qNMR is the method of choice. Its nature as a primary ratio method provides a highly accurate and precise purity value without the need for an analyte-specific reference standard.[8][9][10][11][12][13][14][15]
Ultimately, the most robust validation strategy involves the complementary use of both techniques. HPLC provides the detailed impurity profile, while qNMR delivers the highly accurate and precise purity value of the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of your synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid, a critical step in the journey of drug discovery and development.
References
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Pharmapproach. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice. Retrieved from [Link]
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Process NMR Associates. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
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El-Deen, A. K., & Al-Othman, Z. A. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Retrieved from [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]
-
Hu, Q., & Li, G. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
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Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
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ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
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A Comparative Analysis of Synthesis Methods for 4-(4-Propyl-1-piperazinyl)benzoic acid
This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for obtaining 4-(4-Propyl-1-piperazinyl)benzoic acid, a key building block in pharmaceutical research and development. The objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of the available synthetic routes, enabling informed decisions based on experimental efficacy, scalability, and overall efficiency.
Introduction to 4-(4-Propyl-1-piperazinyl)benzoic acid
4-(4-Propyl-1-piperazinyl)benzoic acid is a substituted N-arylpiperazine derivative. The N-arylpiperazine motif is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The specific substitution pattern of this molecule, featuring a propyl group on one piperazine nitrogen and a benzoic acid moiety on the other, makes it a valuable intermediate for the synthesis of diverse and complex target molecules. The choice of synthetic route can significantly impact the yield, purity, and cost-effectiveness of producing this key intermediate. This guide will explore three principal synthetic strategies: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination.
Comparative Overview of Synthetic Strategies
The synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid can be approached from two main retrosynthetic disconnections: formation of the N-propyl bond or formation of the N-aryl bond as the final key step. Each approach presents distinct advantages and challenges.
| Method | Starting Materials | Key Transformation | Typical Yields | Key Advantages | Key Disadvantages |
| Direct N-Alkylation | 4-(Piperazin-1-yl)benzoic acid, 1-Bromopropane | Nucleophilic Substitution | Good to Excellent | Simple procedure, readily available starting materials. | Potential for over-alkylation, may require excess piperazine. |
| Reductive Amination | 4-(Piperazin-1-yl)benzoic acid, Propanal | Imine formation and reduction | Excellent | High selectivity for mono-alkylation, mild reaction conditions. | Requires a suitable reducing agent, potential for side reactions with the aldehyde. |
| Buchwald-Hartwig Amination | 1-Propylpiperazine, 4-Halobenzoic acid | Palladium-catalyzed C-N cross-coupling | Excellent | High functional group tolerance, applicable to a wide range of substrates. | Requires a palladium catalyst and specific ligands, which can be costly. |
Method 1: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted piperazines. This method involves the nucleophilic attack of the secondary amine of 4-(piperazin-1-yl)benzoic acid on an alkyl halide, in this case, 1-bromopropane.
Causality of Experimental Choices
The choice of a suitable base is critical to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the piperazine nitrogen and ensuring its nucleophilicity. A non-nucleophilic base such as potassium carbonate is often preferred to avoid competition with the piperazine as a nucleophile. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the dissolution of the reactants and promote the SN2 reaction.
Experimental Protocol: Direct N-Alkylation
Materials:
-
4-(Piperazin-1-yl)benzoic acid (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred solution of 4-(piperazin-1-yl)benzoic acid in acetonitrile, add potassium carbonate.
-
Add 1-bromopropane dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Direct N-Alkylation Workflow.
Method 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the N-alkylation of amines.[1] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of 4-(piperazin-1-yl)benzoic acid with propanal, followed by its in-situ reduction to the corresponding tertiary amine.
Causality of Experimental Choices
The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does not reduce the aldehyde starting material. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Experimental Protocol: Reductive Amination
Materials:
-
4-(Piperazin-1-yl)benzoic acid (1.0 eq)
-
Propanal (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(piperazin-1-yl)benzoic acid and propanal in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Reductive Amination Workflow.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method allows for the coupling of an amine with an aryl halide, offering a versatile route to N-arylpiperazines.[3] In this case, 1-propylpiperazine is coupled with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
Causality of Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile. Anhydrous and inert conditions are essential to prevent the deactivation of the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Propylpiperazine (1.2 eq)
-
4-Bromobenzoic acid (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, combine 4-bromobenzoic acid, Pd₂(dba)₃, and XPhos in a reaction vessel.
-
Add anhydrous toluene, followed by 1-propylpiperazine and sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Buchwald-Hartwig Amination Workflow.
Product Characterization
The identity and purity of the synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid should be confirmed by standard analytical techniques.
Predicted Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 7.8 (d, J = 8.8 Hz, 2H, Ar-H), 6.9 (d, J = 8.8 Hz, 2H, Ar-H), 3.3-3.4 (m, 4H, piperazine-H), 2.5-2.6 (m, 4H, piperazine-H), 2.3 (t, J = 7.2 Hz, 2H, N-CH₂), 1.5 (sext, J = 7.2 Hz, 2H, CH₂), 0.9 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5 (C=O), 154.0 (Ar-C), 131.0 (Ar-CH), 120.5 (Ar-C), 114.5 (Ar-CH), 60.5 (N-CH₂), 52.5 (piperazine-CH₂), 48.0 (piperazine-CH₂), 20.0 (CH₂), 11.5 (CH₃).
-
Mass Spectrometry (ESI+): m/z = 249.16 [M+H]⁺
Conclusion
The synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid can be successfully achieved through direct N-alkylation, reductive amination, or Buchwald-Hartwig amination.
-
Direct N-alkylation offers the simplest and most cost-effective route, particularly for smaller-scale synthesis, provided that over-alkylation can be controlled.
-
Reductive amination provides excellent selectivity for mono-alkylation and is often the method of choice for achieving high yields of the desired product under mild conditions.[1]
-
Buchwald-Hartwig amination is a highly versatile and powerful method with broad substrate scope and functional group tolerance, making it ideal for complex molecule synthesis, although the cost of the catalyst and ligands may be a consideration for large-scale production.
The optimal choice of synthetic method will depend on the specific requirements of the research, including scale, cost, available equipment, and the desired purity of the final product.
References
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2019 , 119 (23), 11889-11955. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A Researcher's Guide to the Spectroscopic Characterization of 4-(4-Propyl-1-piperazinyl)benzoic acid: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the expected spectroscopic data for 4-(4-Propyl-1-piperazinyl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide leverages a first-principles approach, predicting its spectral characteristics based on an in-depth analysis of its structural analogues: 4-propylbenzoic acid and 4-(piperazin-1-yl)benzoic acid. By understanding the spectral contributions of these constituent moieties, researchers can establish a reliable framework for the identification and purity assessment of 4-(4-Propyl-1-piperazinyl)benzoic acid.
The Importance of Spectroscopic Verification
In the synthesis of complex organic molecules, structural verification is a critical step to ensure the identity and purity of the target compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's structure. Each technique offers unique insights into the chemical environment of atoms, molecular weight, and functional groups present. This guide will dissect the expected spectral features of 4-(4-Propyl-1-piperazinyl)benzoic acid and compare them with the known data of its precursors and related structures.
Predicted Spectroscopic Data for 4-(4-Propyl-1-piperazinyl)benzoic acid
The structure of 4-(4-Propyl-1-piperazinyl)benzoic acid combines the features of a p-substituted benzoic acid with a piperazine ring N-alkylated with a propyl group. The following sections predict the key spectroscopic signatures of this molecule.
1H NMR Spectroscopy
Proton NMR (1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted 1H NMR spectrum of 4-(4-Propyl-1-piperazinyl)benzoic acid would exhibit characteristic signals for the aromatic protons, the piperazine ring protons, and the propyl group protons.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the signals of interest.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition: Acquire the 1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the protons.
Table 1: Predicted 1H NMR Chemical Shifts for 4-(4-Propyl-1-piperazinyl)benzoic acid and Comparison with Analogues
| Proton Environment | Predicted δ (ppm) for Target Compound | 4-Propylbenzoic Acid (Observed)[1] | 4-(Piperazin-1-yl)benzoic acid (Predicted) |
| Aromatic (ortho to COOH) | ~7.9 - 8.1 | 8.04 | ~7.8 - 8.0 |
| Aromatic (ortho to Piperazine) | ~6.8 - 7.0 | 7.27 | ~6.7 - 6.9 |
| Piperazine (adjacent to Benzene) | ~3.2 - 3.4 | - | ~3.1 - 3.3 |
| Piperazine (adjacent to Propyl) | ~2.5 - 2.7 | - | ~2.9 - 3.1 (NH) |
| Propyl (-CH2-) | ~2.3 - 2.5 | 2.65 | - |
| Propyl (-CH2-) | ~1.5 - 1.7 | 1.67 | - |
| Propyl (-CH3) | ~0.9 - 1.0 | 0.95 | - |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | ~12.3 | ~11.0 - 13.0 |
Note: Predicted values are based on additive principles and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.
13C NMR Spectroscopy
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted 13C NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the piperazine carbons, and the propyl carbons.
Table 2: Predicted 13C NMR Chemical Shifts for 4-(4-Propyl-1-piperazinyl)benzoic acid and Comparison with Analogues
| Carbon Environment | Predicted δ (ppm) for Target Compound | 4-Propylbenzoic Acid (Observed)[2] | Benzoic Acid (Observed)[3] |
| Carboxylic Acid (C=O) | ~167 - 170 | ~172 | 172.6 |
| Aromatic (C-COOH) | ~120 - 125 | ~127 | 129.4 |
| Aromatic (C-H ortho to COOH) | ~129 - 131 | ~130 | 130.3 |
| Aromatic (C-H ortho to Piperazine) | ~114 - 116 | ~128 | 128.5 |
| Aromatic (C-Piperazine) | ~150 - 155 | ~148 | - |
| Piperazine (adjacent to Benzene) | ~45 - 50 | - | - |
| Piperazine (adjacent to Propyl) | ~50 - 55 | - | - |
| Propyl (-CH2-) | ~60 - 65 | ~38 | - |
| Propyl (-CH2-) | ~20 - 25 | ~24 | - |
| Propyl (-CH3) | ~10 - 15 | ~14 | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The expected mass spectrum of 4-(4-Propyl-1-piperazinyl)benzoic acid will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.
-
Molecular Formula: C14H20N2O2
-
Molecular Weight: 248.32 g/mol
Expected Fragmentation Patterns:
-
Loss of the propyl group (M-43)
-
Cleavage of the piperazine ring
-
Decarboxylation (M-45)
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup: Use an ESI-MS instrument. Optimize the spray voltage, capillary temperature, and gas flow rates for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode to observe the [M+H]+ ion.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed mass with the calculated exact mass of the target compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The IR spectrum provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for 4-(4-Propyl-1-piperazinyl)benzoic acid and Comparison with Analogues
| Functional Group | Predicted Wavenumber (cm-1) | 4-Propylbenzoic Acid (Observed)[4][5] | Benzoic Acid (Observed)[6][7][8] |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | 3000-3100 | ~3050 | ~3060 |
| C-H stretch (Aliphatic) | 2850-3000 | 2870-2960 | - |
| C=O stretch (Carboxylic Acid) | 1680-1710 | ~1685 | ~1680-1700 |
| C=C stretch (Aromatic) | 1580-1620 | ~1610, ~1580 | ~1600, ~1580 |
| C-N stretch (Amine) | 1250-1350 | - | - |
| C-O stretch (Carboxylic Acid) | 1210-1320 | ~1290 | ~1300 |
Comparative Analysis with Structurally Similar Compounds
A critical aspect of spectral interpretation is the comparison with known compounds.
-
4-Propylbenzoic Acid: The aromatic and propyl group signals in the 1H and 13C NMR spectra of 4-propylbenzoic acid serve as a direct reference for the corresponding signals in the target molecule.[1][2][9][10][11] The presence of the electron-donating piperazinyl group in the target compound is expected to cause an upfield shift of the aromatic protons and carbons ortho and para to it.
-
Benzoic Acid: The well-documented spectra of benzoic acid provide a fundamental reference for the carboxylic acid and phenyl group signals.[3][8]
Conclusion
This guide provides a robust framework for the spectroscopic identification and analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid. By dissecting the expected spectral features based on its structural components and comparing them with known analogues, researchers are well-equipped to interpret experimental data with confidence. The provided experimental protocols and comparative data tables serve as a practical resource for scientists engaged in the synthesis and characterization of novel pharmaceutical compounds. The rigorous application of these spectroscopic methods is essential for ensuring the quality and integrity of drug candidates throughout the development pipeline.
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-
NIST WebBook. 4-n-Propylbenzoic acid IR Spectrum. National Institute of Standards and Technology. Available from: [Link]
-
SpectraBase. benzoic acid, 4-[3-[3-(4-ethyl-1-piperazinyl)propyl]-4-[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-5-oxo-2-thioxo-1-imidazolidinyl]-, ethyl ester. Available from: [Link]
-
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"in vitro evaluation of 4-(4-Propyl-1-piperazinyl)benzoic acid derivatives"
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-Propyl-1-piperazinyl)benzoic Acid Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of 4-(4-Propyl-1-piperazinyl)benzoic acid and its derivatives. As novel chemical entities, a systematic and robust preclinical assessment is paramount to elucidating their therapeutic potential and mechanism of action. This document outlines a proposed series of experiments, drawing upon established methodologies and structure-activity relationship (SAR) insights from analogous compounds, to thoroughly characterize the biological activity of this chemical series.
Introduction: Rationale and Therapeutic Potential
The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent properties of the piperazine ring, such as its ability to be di-substituted at the 1- and 4-positions, offer a high degree of modularity for tuning pharmacokinetic and pharmacodynamic properties.[1] The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors, contributing to target affinity and aqueous solubility.[1]
The incorporation of a propyl group at the N4-position of the piperazine ring introduces a moderate lipophilic character, which may enhance cell membrane permeability and interaction with hydrophobic pockets of biological targets. The benzoic acid moiety provides a potential site for ionic interactions or further derivatization. Based on the known biological activities of structurally related piperazine derivatives, the 4-(4-propyl-1-piperazinyl)benzoic acid series is hypothesized to exhibit potential in several therapeutic areas, including oncology, infectious diseases, and neurological disorders.[2][3]
This guide will detail a proposed workflow for the synthesis and subsequent in vitro evaluation of these derivatives, focusing on assays to probe their potential anticancer, antimicrobial, and enzyme-inhibitory activities.
Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic Acid Derivatives
A general synthetic route for the preparation of 4-(4-Propyl-1-piperazinyl)benzoic acid derivatives is proposed, based on established synthetic protocols for similar compounds.[4] The synthesis commences with the reaction of a substituted benzoic acid with 1-propylpiperazine.
dot
Caption: Proposed synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid derivatives.
In Vitro Evaluation: A Multi-pronged Approach
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.
Primary Screening: Cytotoxicity Assessment
Initial evaluation of the cytotoxic potential of the derivatives is crucial to determine their therapeutic window and guide concentration ranges for subsequent assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-(4-Propyl-1-piperazinyl)benzoic acid derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Secondary Screening: Target-Based Assays
Based on the broad biological activities of piperazine derivatives, several target-based assays are proposed.
Many piperazine-containing compounds are known to be enzyme inhibitors.[4][6]
Tyrosinase Inhibition Assay:
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[4]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values. Kojic acid can be used as a positive control.[4]
Cholinesterase Inhibition Assay:
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[6]
-
Assay Principle: Utilize Ellman's method, where the enzyme hydrolyzes acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
Procedure: In a 96-well plate, incubate the enzyme (AChE or BChE) with the test compounds for a predefined period.
-
Reaction Initiation: Add ATCI/BTCI and DTNB to start the reaction.
-
Absorbance Reading: Measure the absorbance at 412 nm.
-
Analysis: Determine the IC50 values for each derivative. Donepezil can be used as a reference inhibitor.[6]
Piperazine derivatives have demonstrated significant antimicrobial activities.[2]
Broth Microdilution Assay:
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Comparative Analysis and Data Presentation
To facilitate a clear comparison of the in vitro performance of the synthesized derivatives, all quantitative data should be summarized in a tabular format.
Table 1: Comparative In Vitro Activity of 4-(4-Propyl-1-piperazinyl)benzoic Acid Derivatives
| Compound ID | R-Group | Cytotoxicity (A549, IC50 µM) | Tyrosinase Inhibition (IC50 µM) | AChE Inhibition (IC50 µM) | Antimicrobial (MIC µg/mL vs. S. aureus) |
| Target-001 | H | TBD | TBD | TBD | TBD |
| Target-002 | 4-Cl | TBD | TBD | TBD | TBD |
| Target-003 | 4-OCH3 | TBD | TBD | TBD | TBD |
| Doxorubicin | - | Reference | - | - | - |
| Kojic Acid | - | - | Reference | - | - |
| Donepezil | - | - | - | Reference | - |
| Vancomycin | - | - | - | - | Reference |
| TBD: To be determined |
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"structural confirmation of 4-(4-Propyl-1-piperazinyl)benzoic acid using X-ray crystallography"
A Comparative Guide to the Structural Confirmation of 4-(4-Propyl-1-piperazinyl)benzoic acid
This guide provides an in-depth technical comparison of leading analytical methodologies for the definitive structural confirmation of 4-(4-Propyl-1-piperazinyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will explore the unparalleled detail offered by Single-Crystal X-ray Diffraction (SCXRD) and contrast its capabilities with the essential, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The unequivocal confirmation of a molecule's structure is the bedrock of chemical research and pharmaceutical development. For novel compounds like 4-(4-Propyl-1-piperazinyl)benzoic acid, which contains the pharmacologically significant piperazine and benzoic acid moieties, absolute certainty in atomic connectivity, stereochemistry, and three-dimensional arrangement is non-negotiable. This guide establishes a framework for achieving this certainty through a multi-technique, self-validating approach.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[1] It provides direct, unambiguous evidence of atomic positions, bond lengths, bond angles, and the overall molecular conformation in the solid state. Unlike spectroscopic methods which provide indirect structural information, SCXRD generates a precise 3D map of electron density from which a molecular model is built.[2]
The primary and often most significant challenge in SCXRD is the necessity of growing a high-quality, single crystal suitable for diffraction—a process that can be the rate-limiting step in structural analysis.[1][3]
Experimental Protocol: Achieving Diffraction-Quality Crystals
The quality of the crystal dictates the quality of the diffraction data and, consequently, the resolution of the final structure. The protocol below describes a standard approach for the crystallization of a small organic molecule like 4-(4-Propyl-1-piperazinyl)benzoic acid.
Step 1: Material Purification
-
Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Procedure: Ensure the compound is of the highest possible purity (>99%), typically confirmed by NMR and LC-MS. Recrystallize or use column chromatography if necessary.
Step 2: Solvent Selection & Solution Preparation
-
Rationale: The ideal solvent system is one in which the compound is moderately soluble.[4] Very high solubility often leads to the formation of small, unusable crystals, while very low solubility can prevent crystallization altogether.
-
Procedure:
-
Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) to find a suitable system.
-
Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent, gently heating if required to achieve full dissolution.[1]
-
Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial.[4] This removes particulate matter that could act as unwanted nucleation sites.
-
Step 3: Crystal Growth via Slow Evaporation
-
Rationale: Slow solvent evaporation allows molecules to organize gradually into a well-ordered crystal lattice. Rapid growth often traps solvent and creates defects.[5]
-
Procedure:
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature.
-
Monitor for crystal growth over several days to weeks without disturbing the vial.
-
Experimental Protocol: Data Collection and Structure Refinement
Step 1: Crystal Mounting and Screening
-
Procedure: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Rationale: The crystal is screened on the diffractometer to assess its diffraction quality.
Step 2: Data Collection
-
Procedure: The crystal is exposed to a monochromatic X-ray beam (often from a synchrotron source for high brightness) and rotated.[6] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[3]
Step 3: Structure Solution and Refinement
-
Procedure:
-
The diffraction pattern is processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods (for small molecules).[7]
-
The structural model is refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.
-
-
Validation: The quality of the final structure is assessed by the R-factor (residual index), which should ideally be below 0.05 (5%) for a well-refined small molecule structure.[7]
Workflow and Data Output for SCXRD
Caption: Workflow for SCXRD from sample preparation to final structure.
Table 1: Representative Quantitative Data from SCXRD Analysis
| Parameter | Example Value / Information Obtained | Significance |
| Formula | C₁₅H₂₂N₂O₂ | Confirms the elemental composition in the crystal unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[7] |
| Unit Cell (Å, °) | a = 12.5, b = 11.2, c = 14.1; β = 98.5° | Dimensions of the repeating unit of the crystal lattice. |
| Resolution (Å) | 0.75 | Indicates the level of detail resolved; lower values are better. |
| Key Bond Lengths (Å) | C-N (piperazine): ~1.46, C=O (carboxyl): ~1.25 | Provides precise, direct measurement of atomic distances, confirming bonding. |
| Key Bond Angles (°) | C-N-C (piperazine): ~110° | Defines the geometry around specific atoms. |
| Final R-factor | R1 = 0.031 (3.1%) | A key indicator of the agreement between the crystallographic model and the experimental X-ray data.[7] |
Note: The values presented are hypothetical examples based on similar structures and serve for illustrative purposes.
Part 2: Orthogonal Validation: NMR and Mass Spectrometry
While SCXRD provides the ultimate 3D structure, it analyzes the molecule in a static, solid state. NMR and MS are crucial for confirming the covalent structure in solution and verifying the molecular weight, providing a comprehensive and self-validating dataset.[1][8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in solution.[9] It provides data that is highly complementary to SCXRD, confirming that the structure in the crystal is maintained in a more biologically relevant solution state.[10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to definitively establish atom-to-atom connectivity.
-
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[12]
Caption: General workflow for structural analysis by NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Data for 4-(4-Propyl-1-piperazinyl)benzoic acid (in DMSO-d₆)
| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.5 | broad singlet | 1H | Acidic proton, highly deshielded. |
| Benzoic Acid H-2, H-6 | ~7.8 | doublet | 2H | Ortho to the electron-withdrawing COOH group. |
| Benzoic Acid H-3, H-5 | ~7.0 | doublet | 2H | Ortho to the electron-donating piperazine nitrogen. |
| Piperazine H (adjacent to Ar) | ~3.4 | triplet | 4H | Deshielded by the aromatic ring and adjacent nitrogen. |
| Piperazine H (adjacent to Pr) | ~2.5 | triplet | 4H | Typical chemical shift for piperazine ring protons.[9] |
| Propyl -CH₂-N | ~2.3 | triplet | 2H | Adjacent to the piperazine nitrogen. |
| Propyl -CH₂- | ~1.5 | sextet | 2H | Methylene group in the propyl chain. |
| Propyl -CH₃ | ~0.9 | triplet | 3H | Terminal methyl group. |
| Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | - | - | Rationale |
| C=O (Carboxyl) | ~167 | - | - | Carbonyl carbon of a carboxylic acid.[11] |
| Benzoic C-1 (ipso to COOH) | ~122 | - | - | Quaternary carbon attached to the carboxyl group. |
| Benzoic C-4 (ipso to Pip) | ~154 | - | - | Deshielded due to attachment to nitrogen. |
| Benzoic C-2, C-6 | ~131 | - | - | Aromatic carbons ortho to the carboxyl group. |
| Benzoic C-3, C-5 | ~114 | - | - | Shielded by the electron-donating effect of the piperazine nitrogen. |
| Piperazine C (adjacent to Ar) | ~48 | - | - | Typical range for piperazine carbons.[9] |
| Piperazine C (adjacent to Pr) | ~52 | - | - | Slightly different environment from the other piperazine carbons. |
| Propyl -CH₂-N | ~60 | - | - | Carbon adjacent to nitrogen. |
| Propyl -CH₂- | ~20 | - | - | Alkyl chain carbon. |
| Propyl -CH₃ | ~12 | - | - | Terminal methyl carbon. |
Note: Predicted values are based on standard substituent effects and data from analogous structures.
B. Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound with high accuracy.[13] High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can provide evidence for specific structural motifs.[14]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and fragmented (Collision-Induced Dissociation, CID) to generate a tandem mass spectrum (MS/MS), revealing characteristic fragments.[13]
Caption: Workflow for molecular weight and formula determination by MS.
Table 3: Predicted Mass Spectrometry Data for 4-(4-Propyl-1-piperazinyl)benzoic acid
| Ion | Formula | Calculated m/z | Significance |
| [M+H]⁺ | C₁₅H₂₃N₂O₂⁺ | 263.1754 | Protonated molecular ion; confirms the molecular weight of the compound. |
| Fragment 1 | C₁₁H₁₄N₂O₂⁺ | 207.1128 | Loss of the propyl group (C₃H₇), indicating a labile propyl substituent. |
| Fragment 2 | C₈H₁₀N⁺ | 120.0808 | Cleavage within the piperazine ring, a characteristic fragmentation pathway.[15] |
Part 3: A Synthesized Approach to Structural Confirmation
No single technique provides all the necessary information for complete structural elucidation. The true power lies in the synergistic use of SCXRD, NMR, and MS. Each technique validates the others, leading to an unambiguous and trustworthy structural assignment.
Table 4: Comparative Summary of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[10] | Atomic connectivity, chemical environment of nuclei, dynamic information in solution.[8] | Molecular weight, elemental formula (HRMS), structural fragments.[9] |
| Sample State | Solid (single crystal) | Solution | Solution / Solid (for direct infusion) |
| Key Strength | Provides the definitive, unambiguous 3D structure of a molecule.[1] | Excellent for determining the covalent framework and studying solution-state conformation.[6] | Extremely sensitive; provides exact molecular formula. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[3] | Provides indirect structural data; can be complex to interpret for large molecules.[16] | Provides no information on stereochemistry or 3D conformation. |
| Typical Sample Amount | < 1 mg (a single crystal of ~0.1 mm)[5] | 5-10 mg | < 1 mg |
The Logical Workflow for Unambiguous Confirmation
The following diagram illustrates the logical flow of experiments, demonstrating how the techniques build upon one another to provide a complete structural picture.
Caption: Integrated workflow for complete structural elucidation.
References
- Synthesis and spectral properties of new piperazine derivatives and a structural study (2018). [Source not further specified].
-
Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264-272. [Link]
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Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. [Link]
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Chick, D., & MacLean, E. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 60(Part 2), 219-227. [Link]
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Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116209. [Link]
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Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (n.d.). PubMed. [Link]
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Szałach, A., Kuder, K. J., Karcz, T., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8721. [Link]
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Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (2024). Peak Proteins. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. [Link]
- Comparison of NMR and X-ray crystallography. (n.d.). [Source not further specified].
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The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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X-ray Crystallography. (n.d.). Creative BioMart. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]
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Kalek, M., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 55(31), 8931-8935. [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. (n.d.). Proprep. [Link]
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A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Novel 4-(4-Propyl-1-piperazinyl)benzoic Acid Analogs
This guide provides a comprehensive framework for drug development professionals to assess the oral bioavailability of novel chemical entities, using a representative series of 4-(4-Propyl-1-piperazinyl)benzoic acid analogs as a case study. We will navigate from high-throughput in vitro screens to definitive in vivo pharmacokinetic studies, explaining the causal logic behind each experimental choice and demonstrating how to synthesize the data into a coherent structure-bioavailability relationship (SBR).
Introduction: The Significance of the Piperazine Scaffold and Bioavailability
The 4-(4-Propyl-1-piperazinyl)benzoic acid scaffold is of significant interest in medicinal chemistry. The piperazine ring is a "privileged structure," frequently incorporated into drug candidates to enhance pharmacological activity and optimize pharmacokinetic properties.[1][2][3] The two nitrogen atoms in the piperazine ring can be functionalized to modulate properties like solubility, polarity, and target affinity.[1][4] These modifications often lead to improved aqueous solubility and oral bioavailability, crucial characteristics for successful drug development.[1][4]
Bioavailability, which refers to the rate and extent that a drug reaches systemic circulation, is a critical parameter that dictates the therapeutic potential of an orally administered drug.[5] A compound with excellent in vitro potency is of little use if it cannot be absorbed efficiently by the body. Therefore, a rigorous, multi-tiered assessment of bioavailability is paramount. This guide will compare the following hypothetical analogs to illustrate the assessment process:
-
Analog A (Parent): 4-(4-Propyl-1-piperazinyl)benzoic acid
-
Analog B (Lipophilic): 4-Chloro-2-(4-propyl-1-piperazinyl)benzoic acid
-
Analog C (Polar): 4-(4-(3-hydroxypropyl)-1-piperazinyl)benzoic acid
High-Throughput Screening: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Rationale: The first step in assessing absorption potential is to evaluate passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro model that isolates the contribution of passive diffusion, a primary mechanism for drug absorption.[6][7] It uses a synthetic lipid-infused membrane to mimic the intestinal barrier, providing a rapid initial assessment of a compound's ability to cross biological membranes without the complexities of active transporters or efflux pumps.[7][8] This allows for the early ranking and filtering of large numbers of compounds.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed PAMPA Protocol
-
Membrane Preparation: A 96-well filter plate (Donor plate) is coated with 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Compound Preparation: Test compounds are prepared at a concentration of 10 mM in DMSO and then diluted to 200 µM in a suitable buffer (e.g., PBS, pH 7.4). 300 µL of this solution is added to each well of the Donor plate.
-
Assay Assembly: 300 µL of buffer is added to the wells of a 96-well acceptor plate. The Donor plate is carefully placed on top of the Acceptor plate.
-
Incubation: The plate "sandwich" is incubated at room temperature for 16 hours.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using an established formula that accounts for the surface area of the membrane and the volume of the wells.
Comparative Data: PAMPA (Illustrative)
| Analog | Structural Modification | Predicted LogP | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Analog A | Parent Compound | 2.8 | 5.5 | Moderate |
| Analog B | 4-Chloro substitution | 3.5 | 15.2 | High |
| Analog C | 3-Hydroxypropyl group | 1.9 | 1.1 | Low |
Interpretation: The addition of a chlorine atom in Analog B increases its lipophilicity, resulting in significantly higher passive permeability. Conversely, the hydroxyl group in Analog C increases polarity, leading to poor passive diffusion. This initial screen suggests that from a passive diffusion standpoint, Analog B is the most promising candidate for oral absorption.
The Cell-Based Model: Caco-2 Permeability Assay
Expertise & Rationale: While PAMPA is useful, it cannot predict the influence of cellular transporters. The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[9][10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[9][] This model allows for the assessment of both passive transcellular and paracellular transport, as well as active transport mechanisms, providing a more biologically relevant prediction of in vivo performance.[][12] A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is crucial for identifying compounds that are substrates of efflux pumps.[9]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Detailed Caco-2 Protocol
-
Cell Culture: Caco-2 cells are seeded onto Transwell® polycarbonate filter inserts and cultured for 21 days in a humidified incubator at 37°C with 5% CO₂.[13] The medium is changed every 2-3 days.
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber (the donor side).
-
Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A). The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.[9]
Comparative Data: Caco-2 Permeability (Illustrative)
| Analog | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Analog A | 8.5 | 10.2 | 1.2 | High |
| Analog B | 12.1 | 38.7 | 3.2 | Moderate (Efflux) |
| Analog C | 2.3 | 2.5 | 1.1 | Low |
Interpretation: Analog A shows good permeability in the absorptive direction (A→B) and a low efflux ratio, indicating it should be well-absorbed. Analog B , despite its high passive permeability seen in PAMPA, shows a high efflux ratio, strongly suggesting it is actively pumped out of the cells by transporters like P-gp. This efflux will likely limit its net absorption in vivo. Analog C confirms its low permeability, consistent with the PAMPA data.
The Gold Standard: In Vivo Pharmacokinetic Studies
Expertise & Rationale: In vitro assays provide valuable predictions, but in vivo studies are essential to definitively determine a drug's bioavailability in a complete biological system.[14][15] These studies account for all relevant physiological processes, including dissolution, absorption, first-pass metabolism in the gut wall and liver, distribution, and elimination.[5] By comparing the plasma concentration-time profile after oral (PO) administration to that after intravenous (IV) administration, we can calculate the absolute oral bioavailability (F%). Rodent models, such as the Sprague-Dawley rat, are commonly used in preclinical development due to their well-characterized physiology and cost-effectiveness.[14][16]
Experimental Workflow: In Vivo Pharmacokinetics
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A Comparative Guide to the HDAC Inhibitory Properties of Piperazinylbenzoic Acid Derivatives
This guide provides an in-depth comparison of piperazinylbenzoic acid derivatives as inhibitors of histone deacetylases (HDACs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of this chemical class against other established HDAC inhibitors. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
Introduction: The Epigenetic Role of HDACs and the Therapeutic Promise of Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histones, HDACs promote the condensation of chromatin, leading to a transcriptionally repressive state. This process is counteracted by histone acetyltransferases (HATs), and the balance between these two enzyme families is vital for normal cellular function.[1]
The dysregulation of HDAC activity is implicated in numerous diseases, particularly in cancer, where the silencing of tumor suppressor genes can drive uncontrolled cell proliferation.[1][2] This has established HDACs as significant therapeutic targets. Small molecule inhibitors of HDACs can induce the re-expression of these silenced genes, leading to outcomes such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
The general pharmacophore for a classical HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site. Piperazinylbenzoic acid derivatives fit this model, typically utilizing the piperazine and benzoic acid moieties within their linker and cap structures. This guide will explore the efficacy and selectivity of this class of compounds.
Caption: General mechanism of HDAC inhibition by piperazinylbenzoic acid derivatives.
Comparative Analysis of Inhibitory Potency
The efficacy of an HDAC inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity across the different HDAC isoforms is also a critical parameter, as isoform-selective inhibitors may offer a better therapeutic window with fewer side effects compared to pan-HDAC inhibitors that target multiple isoforms.[3]
Performance of Piperazine-Containing Derivatives
Research into piperazine-containing scaffolds has yielded potent HDAC inhibitors. While data on strict "piperazinylbenzoic acid" derivatives is integrated within broader studies, closely related structures provide significant insight. For instance, studies on 1-benzhydryl-piperazine derivatives and pyrazine-linked 2-aminobenzamides demonstrate the potential of the piperazine moiety in achieving potent and, in some cases, selective inhibition.
The data below, compiled from multiple studies, showcases the inhibitory activity of various piperazine derivatives against key HDAC isoforms. It is important to note that direct comparison between compounds tested in different studies should be made with caution due to potential variations in assay conditions.
Table 1: HDAC Inhibitory Activity of Selected Piperazine-Containing Derivatives
| Compound ID | Linker/Cap Structure | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| 8b | 1-Benzhydryl piperazine, 7-carbon linker | 0.089 | - | 0.084 | 0.041 | 0.091 | [3] |
| 9b | 1-Benzhydryl piperazine, phenyl linker | 1.472 | - | 3.472 | 0.031 | 0.714 | [3] |
| 19f | Pyrazine-piperazine, 3-indolyl cap | 0.13 | 0.28 | 0.31 | - | >50 | [2] |
| 29b | Pyrazine-piperazine, Phenyl cap | 0.07 | 0.26 | 6.1 | - | >50 | [2] |
Note: '-' indicates data not reported in the cited study.
From this data, compound 8b emerges as a potent pan-HDAC inhibitor, with nanomolar activity against Class I (HDAC1, 3, 8) and Class IIb (HDAC6) isoforms.[3] In contrast, compound 9b shows marked selectivity for HDAC6.[3] The pyrazine-linked compounds 19f and 29b demonstrate potent inhibition of Class I HDACs 1, 2, and 3, with 29b showing selectivity for HDAC1/2 over HDAC3.[2]
Comparison with Established HDAC Inhibitors
To contextualize the performance of these derivatives, their activity is compared against two FDA-approved HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor, and Romidepsin, which is selective for Class I HDACs.[4]
Table 2: Performance Comparison with Clinically Approved HDAC Inhibitors
| Inhibitor | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC4 IC50 (nM) | HDAC6 IC50 (nM) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 | - | 20 | - | - | [5] |
| Romidepsin | Class I Selective | 36 | 47 | 510 | 25 | 14,000 | [6] |
| Compound 8b | Pan-HDAC Inhibitor | 89 | - | 84 | - | 41 | [3] |
| Compound 29b | Class I Selective | 70 | 260 | 6,100 | - | - | [2] |
Note: IC50 values converted to nM for consistent comparison. '-' indicates data not reported in the cited study.
This comparison highlights that piperazine-based derivatives like 8b and 29b exhibit potencies in the same nanomolar range as established drugs. Compound 8b shows a pan-inhibitory profile comparable to Vorinostat, while compound 29b displays a Class I selectivity profile reminiscent of Romidepsin, with strong inhibition of HDAC1 and HDAC2 and significantly weaker activity against HDAC3.[2][3]
Experimental Protocols for Inhibitor Characterization
The following section provides detailed, step-by-step methodologies for the key experiments required to characterize novel HDAC inhibitors. These protocols are synthesized from best practices and established methodologies.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and is the primary method for determining the IC50 of an inhibitor. The principle involves the deacetylation of a fluorogenic substrate by an HDAC enzyme, followed by cleavage by a developer solution to release a fluorescent molecule.
Caption: Workflow for a fluorometric HDAC activity/inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock with deionized water. Keep on ice.
-
Thaw recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) on ice and prepare working dilutions in 1X Assay Buffer. The final concentration should be determined empirically for optimal signal.
-
Prepare a serial dilution of the piperazinylbenzoic acid derivative and control inhibitors (e.g., Vorinostat) in 1X Assay Buffer. Typically, a 10-point, 3-fold dilution series starting from 100 µM is effective.
-
Thaw the fluorogenic HDAC substrate [e.g., Boc-Lys(Ac)-AMC] and developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).[1][4]
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 40 µL of 1X Assay Buffer to all wells.
-
Add 10 µL of the serially diluted inhibitor or vehicle control (e.g., DMSO in Assay Buffer) to the respective wells.
-
Add 25 µL of the diluted HDAC enzyme to all wells except for the "no enzyme" blank control. Add 25 µL of Assay Buffer to the blank wells.
-
Mix gently by tapping the plate and pre-incubate for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately mix and incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding 50 µL of Developer Solution to each well. This solution halts HDAC activity and allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore.[1]
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability / Cytotoxicity Assay (MTT)
This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest cancer cells (e.g., MDA-MB-231 breast cancer cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazinylbenzoic acid derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot percent viability versus log[inhibitor concentration] and determine the GI50/IC50 value.
-
Western Blot for Histone Acetylation
This technique is used to confirm the mechanism of action of an HDAC inhibitor within cells by detecting the hyperacetylation of its target proteins, such as histones H3 and H4.
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Safety Operating Guide
Navigating the Disposal of 4-(4-Propyl-1-piperazinyl)benzoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-(4-Propyl-1-piperazinyl)benzoic acid, a compound that, while specific data is limited, requires a cautious and informed approach based on its chemical structure.
Inferred Hazard Profile and Necessary Precautions
The structure of 4-(4-Propyl-1-piperazinyl)benzoic acid contains both a piperazine derivative and a benzoic acid. Piperazine and its derivatives are known to cause severe skin burns, eye damage, and may trigger allergic reactions.[1][6][7] Benzoic acid, while generally of lower toxicity, is a known skin and eye irritant.[8][9][10] Therefore, it is prudent to treat 4-(4-Propyl-1-piperazinyl)benzoic acid as a hazardous substance with the potential for skin and eye irritation or damage.
| Potential Hazard | Inferred From | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Piperazine and Benzoic Acid derivatives | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Damage/Irritation | Piperazine and Benzoic Acid derivatives | Safety goggles or face shield |
| Respiratory Irritation | Benzoic Acid (as dust) | Use in a well-ventilated area or chemical fume hood |
This table summarizes the inferred hazards and the necessary PPE to mitigate risks during handling and disposal.
Step-by-Step Disposal Protocol
The proper disposal of 4-(4-Propyl-1-piperazinyl)benzoic acid should be managed as hazardous waste, in accordance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][12][13]
1. Waste Segregation and Collection:
-
Do not dispose of down the drain or in regular trash.
-
All waste containing 4-(4-Propyl-1-piperazinyl)benzoic acid, including contaminated consumables like pipette tips, gloves, and weighing papers, must be collected in a designated hazardous waste container.[1]
-
The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is a suitable choice.[13]
-
Avoid mixing this waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents and strong bases.[9]
2. Labeling and Storage:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(4-Propyl-1-piperazinyl)benzoic acid."[14]
-
Store the sealed container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[15][14]
-
The SAA should be in a well-ventilated, cool, and dry location, away from incompatible materials.[6]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
4. Final Disposal:
-
Once the hazardous waste container is full, it should be securely sealed.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][13]
-
All hazardous waste must be tracked from its point of generation to its final disposal, a "cradle to grave" responsibility.[11][14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Propyl-1-piperazinyl)benzoic acid and associated waste.
Caption: Workflow for the safe disposal of 4-(4-Propyl-1-piperazinyl)benzoic acid.
By adhering to these procedures, researchers and laboratory professionals can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the environment. The principles of careful handling, proper segregation, and compliant disposal are paramount in maintaining a culture of safety in the laboratory.
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
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Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]
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4-(4-propylpiperazin-1-yl)benzoic acid Safety Data Sheets(SDS). lookchem. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. OSHA. [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
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SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. [Link]
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Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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Benzoic acid. AERU - University of Hertfordshire. (2025-11-02). [Link]
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A Researcher's Guide to Handling 4-(4-Propyl-1-piperazinyl)benzoic acid: Personal Protective Equipment (PPE) and Safety Protocols
Understanding the Potential Hazards: A Logic-Driven Approach
The molecular structure of 4-(4-Propyl-1-piperazinyl)benzoic acid incorporates both a piperazine ring and a benzoic acid moiety. This allows us to infer potential hazards by examining the known risks associated with these chemical families.
-
Piperazine Derivatives: These compounds can cause skin and eye irritation.[2][3][4] In some cases, they may also lead to allergic reactions and respiratory irritation.[4]
-
Benzoic Acid Derivatives: Benzoic acid and its derivatives are known to be skin and eye irritants.[5][6] Inhalation of dusts can also lead to respiratory tract irritation.[7][8][9]
Therefore, it is prudent to handle 4-(4-Propyl-1-piperazinyl)benzoic acid as a substance that is potentially irritating to the skin, eyes, and respiratory system. The following PPE recommendations are based on this conservative and safety-first approach.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Given the irritant nature of related compounds, robust eye protection is non-negotiable.
Recommendations:
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound, ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the minimum requirement.[3][10][11]
-
Chemical Splash Goggles: When working with solutions of the compound or if there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes should be worn.[3][5]
-
Face Shield: In situations where there is a significant risk of splashing, such as during transfers of larger quantities of solutions, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin Protection: A Barrier Against Dermal Exposure
Rationale: Direct skin contact is a primary route of exposure. The potential for skin irritation from both the piperazine and benzoic acid components necessitates the use of appropriate gloves and protective clothing.[2][7][8][9]
Hand Protection: The selection of appropriate gloves is critical and should be based on the task and the potential for direct contact. Always inspect gloves for any signs of degradation or perforation before use.[2]
| Glove Type | Application | Key Considerations |
| Nitrile Gloves | General handling of solids and dilute solutions. | Provides good resistance to a wide range of chemicals. Ensure a minimum thickness of >0.11 mm.[12] |
| Neoprene Gloves | Handling of more concentrated solutions or for extended periods. | Offers enhanced protection against acids and bases. |
| Butyl Rubber Gloves | Recommended for handling organic solvents if used in the process. | Provides excellent resistance to many organic solvents. |
Protective Clothing:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or for emergency response, impervious clothing that protects the entire body should be utilized.[2]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Rationale: Fine powders of chemical compounds can easily become airborne, posing an inhalation risk. The potential for respiratory irritation from analogous compounds makes respiratory protection a key consideration, especially when handling the solid form.[7][8][9]
Recommendations:
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. Always handle 4-(4-Propyl-1-piperazinyl)benzoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved or EN 149-compliant respirator with a particulate filter (P95 or P100) is recommended for handling the solid compound.[3][10] For operations that may generate vapors or mists, a respirator with an organic vapor cartridge in combination with a particulate pre-filter should be considered.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to proper procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Donning and Doffing PPE: A Deliberate Process
Donning Sequence:
-
Hand Hygiene: Start with clean hands.
-
Gown/Apron: Don the laboratory coat or apron.
-
Respirator: If required, perform a fit check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Gown/Apron: Remove the lab coat or apron by folding it inward.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands again.
Disposal of Contaminated PPE and Chemical Waste
Rationale: Proper disposal prevents the contamination of the laboratory environment and protects waste handlers.
Procedure:
-
Contaminated PPE: All disposable PPE, including gloves, should be considered contaminated after use and disposed of in a designated hazardous waste container.
-
Chemical Waste: Unused 4-(4-Propyl-1-piperazinyl)benzoic acid and any solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[13]
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material for liquids or carefully sweep up solids to avoid generating dust.[13] The cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal. All personnel involved in the cleanup must wear the appropriate PPE.[13]
Visualizing the Safety Workflow
To further clarify the decision-making process for selecting and using PPE, the following workflow diagram is provided.
Caption: PPE selection and handling workflow for 4-(4-Propyl-1-piperazinyl)benzoic acid.
By implementing these comprehensive safety measures, researchers can confidently handle 4-(4-Propyl-1-piperazinyl)benzoic acid while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
